pTH (44-68) (human)
説明
BenchChem offers high-quality pTH (44-68) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pTH (44-68) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGANZUTDSOUMV-HZUDAGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H199N41O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2836.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64421-69-8 | |
| Record name | Parathyroid hormone (44-68) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Function of Human pTH (44-68)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biological function of the human parathyroid hormone fragment, pTH (44-68). While traditionally considered an inactive mid-region fragment of the full-length 84-amino acid parathyroid hormone (PTH), emerging evidence suggests that pTH (44-68) may possess non-classical biological activities, distinct from the canonical effects mediated by the N-terminal region of PTH. This document collates available quantitative data, details relevant experimental protocols, and visualizes the known and hypothesized signaling pathways to serve as a valuable resource for researchers in endocrinology, bone biology, and neurobiology, as well as professionals in drug development exploring novel therapeutic avenues related to PTH metabolism.
Introduction
Parathyroid hormone (PTH) is the primary regulator of calcium and phosphate homeostasis. It is an 84-amino acid polypeptide secreted by the parathyroid glands. The biological activity of PTH is classically attributed to its N-terminal (1-34) region, which binds to the type 1 PTH receptor (PTH1R), a G-protein coupled receptor, to initiate downstream signaling cascades that regulate mineral ion homeostasis in bone and kidney. The full-length PTH (1-84) is rapidly metabolized into various fragments, including N-terminal, mid-region, and C-terminal fragments. Among these, pTH (44-68) is a significant mid-region fragment. For many years, pTH (44-68) and other C-terminal fragments were considered biologically inert byproducts of PTH metabolism. However, a growing body of evidence challenges this view, suggesting that these fragments may have distinct biological roles, potentially mediated by a putative C-terminal PTH receptor (CPTHR). This guide will delve into the known and hypothesized functions of pTH (44-68), with a focus on its potential roles in bone and cartilage pathology and its effects on the central nervous system.
Non-Classical Biological Functions of pTH (44-68)
Role in Osteoarticular Pathologies
Several studies have implicated elevated levels of PTH fragments containing the 44-68 region in the pathogenesis of certain joint diseases.
-
Genetic Hemochromatosis: A study involving 210 patients with liver iron overload syndromes, including genetic hemochromatosis, found that elevated serum levels of pTH (44-68) were positively correlated with serum ferritin levels and the number of affected joints[1]. This suggests a potential role for this fragment in the osteoarticular changes observed in this condition.
-
Idiopathic Calcium Pyrophosphate Dihydrate (CPPD) Crystal Deposition Disease: In patients with idiopathic CPPD, serum concentrations of pTH (44-68) were found to be significantly elevated in 29% of patients compared to age- and sex-matched controls. This finding suggests a possible link between altered PTH metabolism and the joint disorders associated with this disease.
Effects on the Central Nervous System
Early research in animal models suggested a potential role for pTH (44-68) in the central nervous system (CNS).
-
Learning and Memory: A study in the 1980s demonstrated that the administration of pTH (44-68) into the lateral ventricle of rats improved their performance in shuttle-box active avoidance tests, suggesting an enhancement of learning and memory processes[2][3]. This fragment was also shown to reverse catalepsy induced by haloperidol.
Signaling Pathways
The signaling mechanisms of pTH (44-68) are not fully elucidated and are distinct from the well-characterized PTH1R pathway.
Classical PTH1R Signaling (for comparison)
The N-terminal fragment of PTH (1-34) binds to the PTH1R, leading to the activation of two primary signaling cascades: the Gαs/adenylyl cyclase/PKA pathway and the Gαq/phospholipase C/PKC pathway. These pathways are responsible for the classical effects of PTH on calcium and phosphate homeostasis.
Hypothesized C-Terminal PTH Receptor (CPTHR) Signaling
pTH (44-68) and other C-terminal fragments do not activate the adenylyl cyclase pathway, indicating they do not bind to the classical PTH1R. It is hypothesized that their effects are mediated through a distinct C-terminal PTH receptor (CPTHR). The downstream signaling cascade of this putative receptor is currently unknown but is thought to be independent of cAMP production.
Quantitative Data
Quantitative data on the biological activity of pTH (44-68) is limited. The following table summarizes available information.
| Parameter | Value | Species | Assay/System | Reference |
| Binding Affinity (Kd) for CPTHR | Not yet determined for pTH (44-68). | - | - | - |
| For PTH(19-84): ~20-30 nM | Human | Radioligand binding assay with osteoblast-like cells | Inforzato et al., J Bone Miner Res, 2021 | |
| Effect on Osteoarticular Changes | Positive correlation between serum pTH (44-68) levels and number of affected joints. | Human | Clinical study with immunoassay | Pawlotsky et al., Arthritis Rheum, 1999[1] |
| CNS Effects (Shuttle-box avoidance) | Improved performance in rats. | Rat | In vivo behavioral assay | Zanelli et al. (as cited in multiple reviews)[2][3] |
Experimental Protocols
Detailed experimental protocols for studying the biological function of pTH (44-68) are often not fully described in review articles. The following provides an overview of the methodologies used in key studies. Researchers should refer to the primary literature for complete details.
Immunoassay for pTH (44-68)
-
Principle: Two-site immunoradiometric assay (IRMA).
-
Procedure Outline:
-
Coating: Microtiter wells are coated with a capture antibody specific for a region of PTH outside the 44-68 sequence (e.g., an N-terminal antibody).
-
Sample Incubation: Serum samples containing various PTH fragments are added to the wells. The intact PTH and any fragments containing the epitope for the capture antibody will bind.
-
Washing: Unbound components are washed away.
-
Detection: A radiolabeled detection antibody specific for the 44-68 region of PTH is added. This antibody will bind to the captured PTH molecules that also contain the 44-68 sequence.
-
Washing: Unbound detection antibody is washed away.
-
Quantification: The amount of radioactivity is measured, which is proportional to the concentration of PTH fragments containing the 44-68 region.
-
-
Note: The specific antibodies and conditions used in the study by Pawlotsky et al. (1999) were from a commercial kit (CIS Biointernational)[1].
Shuttle-Box Active Avoidance Test (General Protocol)
-
Apparatus: A two-chambered box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Procedure Outline:
-
Acclimation: The rat is allowed to freely explore both chambers of the apparatus.
-
Training Trials:
-
The rat is placed in one chamber.
-
The CS is presented for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other chamber during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, the US is delivered through the floor grid. The US is terminated when the rat escapes to the other chamber.
-
-
Data Collection: The number of avoidance responses, escape latencies, and other behavioral parameters are recorded over multiple trials.
-
-
Note: The specific parameters of the study investigating the effects of pTH (44-68) would need to be obtained from the original publication by Zanelli and colleagues.
Conclusion and Future Directions
The biological function of pTH (44-68) is an evolving area of research. While it is clear that this fragment does not act through the classical PTH1R, its potential roles in osteoarticular pathology and CNS function warrant further investigation. The existence of a specific C-terminal PTH receptor is a compelling hypothesis that requires definitive identification and characterization.
For drug development professionals, a deeper understanding of the non-classical actions of PTH fragments could open new therapeutic avenues. For instance, modulating the activity of a CPTHR could offer a novel approach to treating certain joint diseases or neurological conditions.
Future research should focus on:
-
The definitive identification and cloning of the putative C-terminal PTH receptor.
-
Elucidation of the downstream signaling pathways activated by pTH (44-68) and other C-terminal fragments.
-
Conducting detailed dose-response studies to quantify the biological effects of pTH (44-68) in various in vitro and in vivo models.
-
Revisiting the effects of pTH (44-68) on the central nervous system using modern neuroscience techniques.
This technical guide provides a snapshot of the current knowledge. As research in this field progresses, a more complete picture of the biological significance of pTH (44-68) will undoubtedly emerge.
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of pTH(44-68) (human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (pTH) is a critical regulator of calcium and phosphate homeostasis, primarily acting through its N-terminal fragment. However, the biological roles and mechanisms of its various circulating fragments remain a subject of intense investigation. This technical guide focuses on the human pTH fragment spanning amino acids 44-68, pTH(44-68). Despite being a subject of interest in several pathological contexts, the core mechanism of action of pTH(44-68) is largely defined by its divergence from classical pTH signaling. This document synthesizes the current knowledge, highlighting its lack of interaction with canonical pTH pathways and summarizing its observed effects in the central nervous system and joint pathophysiology. We provide a framework for future research by outlining detailed experimental protocols and conceptual signaling pathways to guide the exploration of this enigmatic peptide.
Introduction: The Divergent Fragment
Human parathyroid hormone is an 84-amino acid peptide. The well-characterized biological activities, such as regulation of mineral ion homeostasis, are mediated by the N-terminal region (1-34), which binds to the type 1 pTH receptor (PTH1R), a G protein-coupled receptor. This interaction classically activates the adenylyl cyclase and phospholipase C signaling cascades[1]. pTH(44-68) is a mid-region fragment of the intact hormone. A key characteristic of pTH(44-68) is its lack of the adenylate cyclase-stimulating activity associated with intact pTH, indicating a distinct or non-existent interaction with the PTH1R's canonical signaling pathway[2][3][4][5]. This fundamental difference positions pTH(44-68) as a subject of interest for understanding non-classical pTH signaling or fragment-specific functions.
Known "Non-Actions": Divergence from Canonical PTH Signaling
A significant portion of our understanding of pTH(44-68) is derived from studies demonstrating what it does not do, which is critical for guiding future research.
-
No Adenylyl Cyclase Activation: pTH(44-68) does not stimulate adenylyl cyclase in renal membranes or bone cells[6][7]. This confirms it does not engage the Gαs-cAMP-PKA pathway through the PTH1R, a hallmark of N-terminal pTH fragment activity.
-
No Competition with pTH(1-34) for PTH1R Binding: Synthetic pTH(44-68) does not compete with pTH(1-34) radioligands for binding to the PTH1R[6][7]. This suggests it does not interact with the well-defined N-terminal binding domain of this receptor.
-
No Binding to the Characterized C-PTH Receptor: Studies on a novel receptor specific for C-terminal pTH fragments (C-PTHR) have shown that while fragments like pTH(39-84) and pTH(53-84) can bind, pTH(44-68) exhibits no displacement of radiolabeled C-terminal ligands[3][8]. This indicates that pTH(44-68) does not interact with this specific C-terminal receptor, distinguishing its binding properties from other C-terminal fragments.
-
No Protein Kinase C (PKC) Activation via PTH1R: The PKC activation domain of pTH has been localized to the 28-34 region of the hormone[6]. This strongly implies that pTH(44-68) is not responsible for the PKC-mediated signaling downstream of the PTH1R.
Quantitative Data Summary
The following table summarizes the known quantitative parameters for pTH(44-68) activity, which are predominantly negative findings.
| Parameter | Receptor/Pathway | Cell Type/System | Value | Reference |
| Binding Affinity | PTH1R (N-terminal site) | Renal membranes, bone cells | No competition with pTH(1-34) | [6][7] |
| C-PTH Receptor | Osteoblast-like cells (ROS 17/2.8) | No displacement of C-terminal radioligands | [3] | |
| Functional Activity | Adenylyl Cyclase Stimulation | Renal membranes, bone cells | No activity | [2][3][5][6][7] |
| Protein Kinase C Activation | Rat osteosarcoma cells (ROS 17/2.8) | No activity (inferred) | [6] |
Observed Biological and Pathophysiological Roles
Despite its apparent inactivity in canonical pTH signaling pathways, pTH(44-68) has been associated with specific biological effects, although the underlying mechanisms remain undefined.
Central Nervous System (CNS) Effects
In the 1980s, studies in rats demonstrated that intracerebroventricular administration of pTH(44-68) had direct effects on the brain. These included improved memory and capacity in shuttle-box active avoidance tests, as well as the reversal of haloperidol-induced catalepsy[1][2]. More recent reviews have highlighted these findings, suggesting a potential neuroprotective or modulatory role for this fragment, but the molecular targets and signaling pathways in the CNS are still unknown[1][9].
Association with Osteoarticular Pathologies
Elevated circulating levels of pTH fragments containing the 44-68 region have been correlated with joint diseases in humans.
-
Genetic Hemochromatosis: In patients with this iron overload disorder, higher serum levels of pTH(44-68) are positively correlated with the number of affected joints, suggesting a role in the associated osteoarticular changes[10][11]. The link may be a consequence of the iron overload itself[11].
-
Calcium Pyrophosphate Dihydrate (CPPD) Crystal Deposition Disease: Elevated serum concentrations of pTH 44-68 have also been found in patients with idiopathic CPPD, also known as pseudogout[1][12]. It is hypothesized that this mid-region fragment may interfere with cartilage homeostasis, contributing to the joint disorders seen in this condition[13]. A potential link to changes in iron metabolism has also been suggested, particularly in postmenopausal women[12].
Visualizing the Mechanisms: Signaling and Experimental Workflows
To contextualize the lack of known signaling for pTH(44-68) and to propose a logical path forward for research, the following diagrams are provided.
References
- 1. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium pyrophosphate crystal deposition. An in vitro study using a gelatin matrix model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-canonical signaling of the PTH receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Parathyroid Hormone and Parathyroid Hormone–Related Peptide In The Regulation of Calcium Homeostasis and Bone Development | Clinical Gate [clinicalgate.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-canonical signaling of the PTH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? | The Journal of Rheumatology [jrheum.org]
The Enigmatic Role of PTH(44-68): A Mid-Molecule Fragment in the Shadow of Calcium Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is the principal endocrine regulator of calcium and phosphate homeostasis. This 84-amino acid peptide maintains serum calcium levels through its actions on bone, kidney, and indirectly on the intestine. The biological activity of PTH has traditionally been attributed to its N-terminal region, specifically the (1-34) fragment, which binds to the PTH type 1 receptor (PTH1R) and activates the adenylyl cyclase signaling pathway. The remainder of the molecule is cleaved into various C-terminal and mid-molecule fragments, which were historically considered biologically inert. Among these is PTH(44-68), a mid-molecule fragment whose precise physiological role, particularly in calcium homeostasis, has been a subject of limited investigation. This technical guide provides a comprehensive overview of the current understanding of PTH(44-68), focusing on its lack of a direct role in calcium regulation, its association with certain pathologies, and the experimental methodologies used in its study.
The Classical View: PTH(44-68) and the PTH Type 1 Receptor
The canonical effects of PTH on calcium homeostasis are mediated through the PTH1R, a G-protein coupled receptor. Binding of the N-terminal end of PTH to this receptor initiates a signaling cascade, primarily through the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Extensive research has demonstrated that C-terminal and mid-molecule fragments of PTH, including PTH(44-68), do not possess the structural components necessary to bind and activate the PTH1R. Consequently, PTH(44-68) is considered inactive in the classical PTH signaling pathway and does not contribute directly to the regulation of serum calcium through this mechanism.
Investigating Non-Classical Roles: The C-terminal PTH Receptor Hypothesis
The discovery of large circulating amounts of C-terminal PTH fragments led to the hypothesis of a separate receptor that could mediate non-classical effects. This putative C-terminal PTH receptor (C-PTHR) has been identified on various cells, including osteoblast-like cells. However, studies investigating the binding of different PTH fragments to this receptor have yielded negative results for PTH(44-68).
Quantitative Data: Receptor Binding Studies
The following table summarizes the binding affinity of various PTH fragments to the C-PTH receptor on osteoblast-like cells, as determined by radioligand displacement assays.
| Ligand | Apparent Kd (nM) | Binding to C-PTH Receptor |
| PTH(1-84) | 20-30 | Yes |
| mutPTH(19-84) | 20-30 | Yes |
| PTH(39-84) | 400-800 | Yes |
| PTH(53-84) | >5000 | No |
| PTH(44-68) | N/A | No displacement observed [1] |
| PTH(1-34) | N/A | No displacement observed[1] |
mutPTH refers to a mutated, more stable form of the PTH fragment used in the binding studies.
These data clearly indicate that PTH(44-68) does not interact with the characterized C-PTH receptor, further diminishing the likelihood of a direct role in calcium homeostasis through this alternative pathway.
A Pathological Association: PTH(44-68) and Hemochromatosis-Associated Arthropathy
While evidence for a direct role of PTH(44-68) in calcium homeostasis is lacking, a notable association has been observed between elevated levels of this fragment and osteoarticular changes in patients with genetic hemochromatosis. A study by Pawlotsky et al. (1999) found that a significant portion of untreated hemochromatosis patients exhibited increased serum PTH(44-68) levels, which correlated with the number of affected joints and serum ferritin levels.[2]
Quantitative Data: Clinical Observations in Genetic Hemochromatosis
| Parameter | Correlation with Number of Affected Joints |
| Age | Positive |
| Serum Ferritin | Positive |
| Serum PTH(44-68) | Positive [2] |
| Serum PTH(1-84) | No correlation |
| Serum Calcium | No correlation |
This association suggests a potential pathophysiological role for PTH(44-68) in the context of iron overload, possibly related to the development of arthropathy, including calcium pyrophosphate deposition (CPPD) disease, which is more prevalent in this patient population.[3][4][5][6][7][8] However, it is crucial to note that this is a correlation, and a direct causative mechanism has not been established. The elevated PTH(44-68) could be a consequence of altered PTH metabolism due to iron overload rather than a primary driver of the joint disease.
Experimental Protocols
Radioligand Binding Assay for C-PTH Receptor
This protocol is adapted from methodologies used to characterize the C-PTH receptor and can be used to assess the binding of PTH(44-68).
Objective: To determine if PTH(44-68) can displace a radiolabeled C-terminal PTH fragment from the C-PTH receptor on target cells (e.g., osteoblast-like cells like ROS 17/2.8).
Materials:
-
ROS 17/2.8 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5% BSA, pH 7.5)
-
Radiolabeled C-terminal PTH fragment (e.g., ¹²⁵I-[Tyr³⁴]hPTH-(19-84))
-
Unlabeled PTH fragments for competition: PTH(44-68), PTH(1-84) (positive control), PTH(1-34) (negative control)
-
Polyethyleneimine (PEI) solution
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Culture ROS 17/2.8 cells to confluence in 24-well plates.
-
On the day of the assay, wash the cells twice with ice-cold binding buffer.
-
Prepare serial dilutions of unlabeled PTH fragments (PTH(44-68), PTH(1-84), PTH(1-34)) in binding buffer.
-
Add 100 µL of binding buffer containing the unlabeled competitor to each well. For total binding, add 100 µL of binding buffer alone.
-
Add 100 µL of binding buffer containing a fixed concentration of the radiolabeled C-terminal PTH fragment (e.g., 50,000 cpm) to each well.
-
Incubate the plates at 4°C for 18-24 hours with gentle agitation.
-
Terminate the binding by aspirating the incubation medium and rapidly washing the cells three times with ice-cold binding buffer.
-
Solubilize the cells in 1 mL of 0.5 M NaOH.
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
To determine non-specific binding, perform the assay in the presence of a large excess (e.g., 1 µM) of unlabeled PTH(1-84).
-
Specific binding is calculated as total binding minus non-specific binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate displacement curves.
In Vivo Assessment of PTH(44-68) on Serum Calcium in an Animal Model
This protocol is a general framework for assessing the in vivo effects of PTH fragments on calcium homeostasis in a rodent model.
Objective: To determine if administration of PTH(44-68) alters serum calcium levels in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
PTH(44-68)
-
PTH(1-34) (positive control)
-
Vehicle (e.g., saline with 0.1% BSA)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes
-
Calcium analyzer
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Anesthetize the rats and surgically implant catheters into the jugular vein for infusion and the carotid artery for blood sampling.
-
Allow the animals to recover for 48-72 hours.
-
On the day of the experiment, take a baseline blood sample (t=0).
-
Infuse a bolus of PTH(44-68), PTH(1-34), or vehicle intravenously.
-
Collect blood samples at various time points post-infusion (e.g., 15, 30, 60, 120, and 240 minutes).
-
Centrifuge the blood samples to separate the serum.
-
Measure the ionized calcium concentration in the serum samples using a calcium analyzer.
-
Plot the change in serum calcium concentration over time for each treatment group.
-
Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatment groups.
Signaling Pathways and Logical Relationships
Conclusion
The available scientific evidence strongly indicates that the mid-molecule fragment PTH(44-68) does not play a direct role in calcium homeostasis. It neither activates the classical PTH1R signaling pathway nor binds to the putative C-PTH receptor. Therefore, from the perspective of direct calcium regulation, PTH(44-68) appears to be an inactive fragment.
However, the observed correlation between elevated levels of PTH(44-68) and the severity of osteoarticular changes in genetic hemochromatosis presents an intriguing area for future research. This association may point towards a role for this fragment in the pathophysiology of joint disease secondary to iron overload, or it may simply be a biomarker of altered PTH metabolism in this condition. Further investigation is required to elucidate the potential mechanisms underlying this connection and to determine if PTH(44-68) has any biological activity independent of calcium regulation. For drug development professionals, while PTH(44-68) is unlikely to be a target for modulating calcium levels, its role in iron-overload-related arthropathy warrants further exploration.
References
- 1. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Pyrophosphate Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radsource.us [radsource.us]
- 5. rheumatology.org [rheumatology.org]
- 6. haemochromatosis.ie [haemochromatosis.ie]
- 7. arthritis.org [arthritis.org]
- 8. Calcium pyrophosphate dihydrate crystal deposition disease - Wikipedia [en.wikipedia.org]
Unraveling the Enigmatic Signaling of pTH (44-68): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide synthesizes the current, albeit limited, understanding of the signaling pathways associated with the human parathyroid hormone fragment pTH (44-68). While the bioactivity of the N-terminal PTH fragments is well-documented, the mid- and C-terminal fragments, including pTH (44-68), appear to operate through distinct, less-characterized mechanisms.
The classical signaling pathways of parathyroid hormone (PTH), primarily mediated by the N-terminal fragment PTH (1-34), involve the activation of the PTH Receptor 1 (PTH1R), a G protein-coupled receptor. This activation triggers two main signaling cascades: the adenylyl cyclase (AC) - protein kinase A (PKA) pathway and the phospholipase C (PLC) - protein kinase C (PKC) pathway, leading to downstream cellular responses.[1]
In stark contrast, the pTH (44-68) fragment, along with other C-terminal fragments, does not engage with the well-established PTH1R.[2][3] Experimental evidence indicates that these fragments fail to stimulate adenylyl cyclase activity, a hallmark of PTH1R activation.[2][3][4][5] This fundamental difference points towards a separate and distinct mechanism of action for the C-terminal portions of PTH.
The Putative C-Terminal PTH Receptor (CPTHR)
The existence of a distinct receptor for C-terminal PTH fragments, often referred to as the CPTHR, has been proposed, though its molecular identity and structure remain largely unknown.[2] The current understanding of signaling downstream of this putative receptor is in its infancy. The primary intracellular event that has been linked to C-terminal PTH fragments is a change in cytosolic calcium concentrations in chondrocytes and an increase in calcium uptake in osteosarcoma cells.[2] However, the precise signaling intermediates that connect the putative CPTHR to these calcium fluxes have not been elucidated.
Notably, studies have shown that the pTH (44-68) fragment specifically does not compete with other radiolabeled C-terminal fragments for binding, suggesting a potentially unique interaction with its target receptor that may differ from other C-terminal fragments like pTH (53-84).[6]
Central Nervous System Effects
Intriguingly, early research from the 1980s demonstrated that direct administration of pTH (44-68) into the lateral ventricles of rats could influence memory and learning processes and reverse pharmacologically induced catalepsy.[1] The signaling pathways underlying these effects within the central nervous system are yet to be determined.
Quantitative Data and Experimental Protocols
Visualizing the Known and the Unknown
The following diagrams illustrate the established signaling pathway for N-terminal PTH fragments and the hypothesized, yet incomplete, pathway for C-terminal fragments, including the conceptual place of pTH (44-68).
Figure 1. Established signaling pathways for PTH (1-34) via the PTH1R.
Figure 2. Hypothesized signaling pathway for pTH (44-68).
Future Directions
The field of C-terminal PTH fragment signaling is ripe for discovery. Key future research directions will involve the definitive identification and cloning of the putative CPTHR, which will unlock the ability to delineate its downstream signaling pathways. The development of specific antagonists and agonists for this receptor will be crucial for elucidating the physiological and pathological roles of pTH (44-68) and other C-terminal fragments. Such discoveries could have significant implications for our understanding of calcium homeostasis, bone metabolism, and potentially, neurological function, opening new avenues for therapeutic intervention.
References
- 1. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Parathyroid Hormone and Parathyroid Hormone–Related Peptide In The Regulation of Calcium Homeostasis and Bone Development | Clinical Gate [clinicalgate.com]
Unraveling the Enigma of pTH (44-68): A Technical Guide for Researchers
An In-depth Examination of a Mid-Molecule Parathyroid Hormone Fragment: From Immunoassay Epitope to Putative Neuromodulator
Foreword
For decades, the landscape of parathyroid hormone (PTH) research has been dominated by the biologically active intact hormone, PTH (1-84), and its N-terminal fragments. The remaining circulating fragments, primarily of mid-molecule and C-terminal origin, have largely been relegated to the status of inactive metabolites. Among these is the human parathyroid hormone fragment (44-68), a 25-amino acid peptide that has historically played a significant role in the clinical assessment of parathyroid function. This technical guide provides a comprehensive overview of pTH (44-68), moving beyond its classical role as an immunoassay target to explore the nascent and intriguing evidence suggesting a potential physiological relevance, particularly within the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex world of PTH fragments.
The Landscape of Parathyroid Hormone Fragments
Parathyroid hormone (PTH) is an 84-amino acid peptide that is the primary regulator of calcium and phosphate homeostasis.[1][2] The full biological activity of PTH, mediated through the PTH type 1 receptor (PTH1R), resides in its N-terminal (1-34) sequence.[3] However, the circulation contains a heterogeneous mixture of PTH molecules, with intact PTH (1-84) constituting only a minor fraction. The majority of circulating PTH immunoreactivity is composed of C-terminal and mid-molecule fragments.[4]
Historically, these fragments were considered biologically inert byproducts of PTH metabolism in the liver and kidneys, as they do not bind to the PTH1R or stimulate adenylate cyclase.[5] However, this view has been challenged by the discovery of a putative C-PTH receptor that binds C-terminal fragments like pTH (7-84), which can antagonize the effects of intact PTH.[3] This has opened the door to the possibility that other PTH fragments may also possess unique biological functions.
pTH (44-68): A Cornerstone of Historical PTH Immunoassays
The most well-established role of the pTH (44-68) fragment has been in the development of radioimmunoassays (RIAs) for measuring PTH levels in circulation. These "mid-region" or "mid-molecule" assays were among the first methods developed for PTH quantification.
Principle of Mid-Region PTH Radioimmunoassay
Mid-region PTH RIAs are competitive binding assays. The fundamental principle involves the competition between unlabeled PTH in a patient's sample and a fixed amount of radiolabeled PTH tracer for a limited number of binding sites on an antibody specific for the pTH (44-68) region. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of PTH in the sample.
Experimental Protocol: Mid-Region PTH Radioimmunoassay
The following is a generalized protocol for a mid-region PTH RIA. Specific details may vary between different commercial kits and research laboratory protocols.
Materials:
-
Plasma or serum samples
-
Standards: Synthetic human pTH (44-68) of known concentrations
-
Tracer: 125I-labeled synthetic human pTH (44-68)
-
Primary Antibody: Polyclonal or monoclonal antibody raised against synthetic human pTH (44-68)
-
Precipitating Agent: e.g., second antibody (anti-IgG) or polyethylene glycol (PEG) to separate antibody-bound from free tracer
-
Assay Buffer
-
Gamma Counter
Procedure:
-
Assay Setup: Pipette assay buffer, standards or unknown samples, and primary antibody into labeled tubes.
-
Incubation: Vortex and incubate for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.
-
Tracer Addition: Add a fixed amount of 125I-labeled pTH (44-68) tracer to each tube.
-
Second Incubation: Vortex and incubate for another specified period (e.g., 24 hours) at a controlled temperature.
-
Separation: Add the precipitating agent to separate the antibody-bound tracer from the free tracer. Centrifuge to pellet the antibody-bound fraction.
-
Counting: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of PTH in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
Limitations of Mid-Region Assays
While historically important, mid-region PTH assays have been largely superseded by two-site immunometric assays ("intact" PTH assays). This is because mid-region assays detect both intact PTH and a heterogeneous mixture of C-terminal and mid-molecule fragments.[3] The accumulation of these fragments, particularly in patients with renal insufficiency, can lead to an overestimation of biologically active PTH levels.[3]
Evidence for Biological Activity of pTH (44-68)
The long-held belief that pTH (44-68) is biologically inert has been challenged by a small but compelling body of evidence, primarily from studies investigating its effects in the central nervous system.
Neuromodulatory Effects in the Central Nervous System
A seminal study in the 1980s provided the first direct evidence of a biological effect of pTH (44-68).[6] When administered directly into the lateral ventricles of rats, the fragment was shown to:
-
Improve the capacity for shuttle-box active avoidance, suggesting an enhancement of learning and memory.[6]
-
Reverse catalepsy pharmacologically induced by haloperidol.[6]
These findings suggest that pTH (44-68), or a molecule that cross-reacts with it, may have a functional role within the brain. Further supporting this, pTH immunoreactivity, including the 44-68 region, has been detected in the cerebrospinal fluid (CSF) of sheep.[7]
Lack of Interaction with the C-PTH Receptor
Despite the discovery of a receptor for C-terminal PTH fragments, studies have shown that pTH (44-68) does not compete for binding at this receptor.[8] This indicates that if pTH (44-68) does have a direct physiological effect, it is likely mediated through a yet-unidentified receptor or a non-receptor-mediated mechanism.
Association with Pathological Conditions
Elevated levels of PTH fragments containing the 44-68 region have been correlated with osteoarticular changes in patients with genetic hemochromatosis. This suggests a potential role for this fragment in the pathophysiology of this condition.
Signaling Pathways: A Realm of Speculation
Given the limited research into the direct biological effects of pTH (44-68), any discussion of its signaling pathways remains speculative. However, based on the observed neuromodulatory effects, a hypothetical signaling cascade can be proposed for further investigation.
Figure 1: Hypothetical signaling pathway for pTH (44-68) in the central nervous system.
This proposed pathway is based on the common mechanisms of peptide hormone action in the brain and serves as a framework for future experimental validation.
Quantitative Data
Quantitative data on the direct physiological effects of pTH (44-68) are scarce. The following table summarizes the available information.
| Parameter | Species | Tissue/Cell Type | Method | Result | Reference |
| Receptor Binding | Rat | Osteosarcoma cells (ROS 17/2.8) | Competitive Binding Assay | No displacement of radiolabeled C-terminal PTH fragments | [8] |
| Behavioral Effect | Rat | Brain (in vivo) | Shuttle-box active avoidance | Improved performance | [6] |
| Behavioral Effect | Rat | Brain (in vivo) | Haloperidol-induced catalepsy | Reversal of catalepsy | [6] |
Future Directions and Unanswered Questions
The physiological relevance of pTH (44-68) remains an open and intriguing question. While its role in immunoassays is well-documented, its potential as a bioactive molecule is largely unexplored. Key areas for future research include:
-
Receptor Identification: The foremost priority is the identification and characterization of a specific receptor for pTH (44-68).
-
Confirmation of CNS Effects: The neuromodulatory effects observed in rats need to be replicated and further investigated to understand the underlying mechanisms.
-
Peripheral Effects: Studies are needed to determine if pTH (44-68) has any direct effects on bone, kidney, or other peripheral tissues, particularly in the context of the pathological conditions with which it has been associated.
-
Human Studies: Ultimately, research needs to move towards understanding the concentration and potential role of pTH (44-68) in human physiology and disease.
Conclusion
The human parathyroid hormone fragment (44-68) occupies a unique space in endocrinology research. It is a molecule with a well-defined historical significance in the clinical laboratory, yet its physiological relevance remains largely an enigma. The tantalizing evidence of its potential neuromodulatory activity suggests that pTH (44-68) may be more than just an inactive metabolite. As our understanding of the complex signaling roles of peptide fragments continues to grow, a re-examination of molecules like pTH (44-68) is warranted. This technical guide serves as a foundation for future investigations that may finally elucidate the true physiological importance of this long-overlooked fragment.
Experimental Workflow Visualization
Figure 2: A proposed experimental workflow for investigating the physiological relevance of pTH (44-68).
References
- 1. US8012694B2 - Assay for the detection of phosphorylated PTH - Google Patents [patents.google.com]
- 2. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. immunotech.cz [immunotech.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
interaction of pTH (44-68) with PTH receptors
An In-depth Technical Guide on the Interaction of PTH(44-68) with Parathyroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the parathyroid hormone fragment PTH(44-68) and its receptors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction: A Tale of Two Receptors
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. While the full-length hormone consists of 84 amino acids, its biological activity is complex and mediated by different fragments that interact with distinct receptors. The N-terminal fragments, such as PTH(1-34), are well-characterized and bind to the type 1 PTH receptor (PTH1R), a classic G protein-coupled receptor (GPCR). In contrast, C-terminal fragments, including PTH(44-68), do not interact with PTH1R but are believed to exert their effects through a putative C-terminal PTH receptor (CPTHR)[1][2]. This guide will delineate the current understanding of these interactions, with a particular focus on the less-elucidated role of PTH(44-68).
Quantitative Data Presentation
The following tables summarize the available quantitative data for the interaction of various PTH fragments with PTH1R. It is important to note that specific quantitative binding data for the interaction of PTH(44-68) with the CPTHR is not extensively available in the public domain.
Table 1: Receptor Binding Affinities of PTH Fragments for PTH1R
| Ligand | Receptor Conformation | Tracer Radioligand | Cell Type/Membrane Preparation | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| PTH(1-34) | R⁰ (G protein-uncoupled) | ¹²⁵I-PTH(1-34) | COS-7 cells | ~4-fold higher affinity than PTHrP(1-36) | [3] |
| PTH(1-34) | Rᴳ (G protein-coupled) | ¹²⁵I-M-PTH(1-15) | COS-7 cells | Similar affinity to PTHrP(1-36) | [3] |
| PTH(44-68) | Not Applicable | Not Applicable | Renal membranes, Bone cells | No competition with PTH(1-34) radioligands | [4] |
| PTH(53-84) | Not Applicable | Not Applicable | Renal membranes, Bone cells | No competition with PTH(1-34) radioligands | [4] |
Table 2: Functional Activity of PTH Fragments on PTH1R Signaling Pathways
| Ligand | Signaling Pathway | Assay | Cell Type | Potency (EC₅₀) | Efficacy (% of PTH(1-34)) | Reference |
| PTH(1-34) | Adenylyl Cyclase (cAMP) | cAMP Accumulation | HEK293 cells | ~1-2 nM | 100% | [5] |
| PTH(1-34) | Phospholipase C (PLC) | IP₃ Accumulation | LLC-PK1 cells | ~10-100 nM | 100% | [6] |
| PTH(44-68) | Adenylyl Cyclase (cAMP) | cAMP Accumulation | Renal membranes, Bone cells | No stimulation | 0% | [4] |
| PTH(44-68) | Phospholipase C (PLC) | Not reported | Not reported | Not reported | Not reported |
Signaling Pathways
The signaling pathways activated by PTH fragments are receptor-dependent. The well-established pathways for PTH1R are detailed below, along with the proposed, though less defined, signaling for the CPTHR.
PTH1R Signaling Pathways
Activation of PTH1R by N-terminal PTH fragments initiates two primary signaling cascades:
-
Gαs/Adenylyl Cyclase/cAMP Pathway: This is the canonical pathway where ligand binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation events that mediate the physiological effects of PTH in bone and kidney.
-
Gαq/Phospholipase C/PKC Pathway: PTH1R can also couple to Gαq, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Proposed CPTHR Signaling
The signaling pathway for the CPTHR is not as well-defined. Studies suggest that C-terminal PTH fragments can influence intracellular calcium concentrations, although the precise mechanism and downstream effectors are still under investigation[7].
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Radioligand Binding Assay for PTH Receptors
This protocol describes a competitive binding assay to determine the affinity of a test ligand (e.g., PTH(44-68)) for PTH receptors.
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the PTH receptor of interest (e.g., HEK293 cells expressing PTH1R).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-PTH(1-34)).
-
Increasing concentrations of the unlabeled competitor ligand (e.g., PTH(44-68) or unlabeled PTH(1-34) for a positive control).
-
Cell membranes.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours) with gentle agitation.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, a key second messenger for Gαs- and Gαi-coupled receptors.
Methodology:
-
Cell Culture:
-
Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of the test ligand (e.g., PTH(44-68)) or a known agonist (e.g., PTH(1-34)).
-
For Gαi-coupled receptors, co-stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the ligand concentration.
-
Calculate the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.
-
Phospholipase C (IP₃ Accumulation) Assay
This assay quantifies the activation of the PLC pathway by measuring the accumulation of inositol trisphosphate (IP₃), a second messenger for Gαq-coupled receptors.
Methodology:
-
Cell Culture and Labeling:
-
Plate cells expressing the receptor of interest in a multi-well plate.
-
Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP₃.
-
Add increasing concentrations of the test ligand (e.g., PTH(44-68)) or a known agonist (e.g., PTH(1-34)).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separate the total inositol phosphates from the free [³H]inositol using anion-exchange chromatography columns.
-
Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the amount of [³H]inositol phosphates accumulated against the logarithm of the ligand concentration.
-
Calculate the EC₅₀ and Emax values using non-linear regression.
-
Conclusion
The interaction of PTH fragments with their receptors is a nuanced process with significant implications for physiology and drug development. While the N-terminal fragment PTH(1-34) and its interaction with PTH1R are well-understood, leading to the activation of both the adenylyl cyclase and phospholipase C pathways, the role of C-terminal fragments like PTH(44-68) is less clear. Current evidence strongly suggests that PTH(44-68) does not bind to or activate PTH1R. Instead, its biological effects are likely mediated through a distinct C-terminal PTH receptor (CPTHR), which may involve the modulation of intracellular calcium. Further research is required to fully characterize the CPTHR, its signaling pathways, and its physiological relevance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these complex interactions and potentially uncover new therapeutic targets for metabolic bone diseases and other conditions.
References
- 1. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
pTH (44-68) (Human): A Biologically Inactive Fragment - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The intact hormone, PTH (1-84), exerts its classical effects through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor. However, the circulation contains a significant amount of PTH fragments, primarily C-terminal and mid-molecule fragments, which constitute up to 90% of the total circulating PTH.[1] Among these is the human parathyroid hormone fragment (44-68), or pTH (44-68). Historically, C-terminal and mid-molecule fragments have been considered biologically inactive byproducts of PTH metabolism.[2][3][4] This technical guide provides an in-depth analysis of pTH (44-68), focusing on the experimental evidence that defines it as a biologically inactive fragment in the context of classical PTH signaling, while also exploring the broader context of C-terminal PTH fragment research.
I. The Classical PTH Signaling Pathway and the Inactivity of pTH (44-68)
The biological activity of PTH is primarily mediated by its N-terminal region (1-34), which is both necessary and sufficient for binding to and activating the PTH1R.[2][5] This interaction triggers a cascade of intracellular signaling events, predominantly through the Gs/adenylyl cyclase/cAMP and Gq/phospholipase C/IP3 pathways, leading to physiological responses in bone and kidney that regulate mineral ion homeostasis.[6][7]
Numerous studies have demonstrated that mid-molecule and C-terminal fragments, including pTH (44-68), do not bind to the PTH1R and consequently do not stimulate these downstream signaling pathways.[5] Specifically, pTH (44-68) has been shown to lack adenylate cyclase-stimulating activity, a hallmark of PTH1R activation.[8][9]
Signaling Pathway of the PTH Type 1 Receptor (PTH1R)
II. Quantitative Data on Receptor Binding
To quantitatively assess the biological activity of PTH fragments, competitive radioligand binding assays are employed. These assays measure the ability of an unlabeled ligand to displace a radiolabeled ligand from its receptor. The results are typically expressed as the dissociation constant (Kd) or the concentration that inhibits 50% of specific binding (IC50).
The following table summarizes the binding affinity of various PTH fragments for the PTH1R and the putative C-terminal PTH receptor (CPTHR).
| Ligand | Receptor | Binding Affinity (Kd/IC50) | Biological Activity | Reference |
| PTH (1-34) | PTH1R | High (nM range) | Agonist (stimulates adenylyl cyclase) | [5] |
| pTH (44-68) | PTH1R | No significant binding | Inactive | [5] |
| PTH (1-84) | CPTHR | High (20-30 nM) | Putative agonist (induces osteocyte apoptosis) | [10] |
| pTH (44-68) | CPTHR | No displacement of radioligand | Inactive | [10] |
| PTH (39-84) | CPTHR | Moderate (400-800 nM) | Putative agonist | [10] |
| PTH (53-84) | CPTHR | Low (>5000 nM) | Putative agonist | [10] |
III. The Putative C-Terminal PTH Receptor (CPTHR) and pTH (44-68)
In recent years, evidence has emerged for a novel receptor that specifically binds the C-terminal region of PTH (1-84), termed the C-terminal PTH receptor (CPTHR).[2][4] This receptor is distinct from the PTH1R and is thought to mediate biological effects that are often opposite to those of the classical PTH pathway, such as promoting osteocyte apoptosis.[2]
While the existence and signaling of the CPTHR are still areas of active investigation, studies have been conducted to determine the binding of various C-terminal fragments to this putative receptor. In a key study, radiolabeled C-terminal PTH fragments were used in radioligand binding assays with osteoblast-like cells. The results demonstrated that while full-length PTH (1-84) and other C-terminal fragments could displace the radioligand, pTH (44-68) showed no such displacement, indicating a lack of binding to the CPTHR.[10]
Putative Signaling Pathway of the C-Terminal PTH Receptor (CPTHR)
IV. Experimental Protocols
Detailed below are representative protocols for key experiments used to determine the biological activity of PTH fragments.
A. Competitive Radioligand Binding Assay for PTH1R
This protocol describes a method to assess the ability of pTH (44-68) to compete with a radiolabeled N-terminal PTH fragment for binding to the PTH1R.
Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human PTH1R (e.g., HEK293 or Saos-2 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of radiolabeled PTH (1-34) (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34)amide).
-
Add increasing concentrations of unlabeled pTH (44-68) or unlabeled PTH (1-34) as a positive control.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation and Quantification:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
B. Osteocyte Apoptosis Assay (TUNEL Assay)
This protocol describes a method to assess the effect of pTH (44-68) on osteocyte apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture osteocyte-like cells (e.g., MLO-Y4) on glass coverslips.
-
Treat the cells with pTH (44-68) at various concentrations. Include a positive control (e.g., PTH (1-84) or a known apoptosis inducer) and a vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a solution of 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, according to the manufacturer's instructions.
-
Incubate in a humidified chamber at 37°C.
-
-
Visualization and Quantification:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in their nuclei.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
-
V. Conclusion
The available scientific evidence strongly supports the classification of human pTH (44-68) as a biologically inactive fragment in the context of known PTH signaling pathways. It does not bind to the classical PTH1R and therefore does not elicit the downstream signaling events associated with PTH's primary physiological functions. Furthermore, studies investigating the putative C-terminal PTH receptor have also shown a lack of interaction with pTH (44-68).
For researchers and professionals in drug development, it is crucial to recognize the inactivity of this and other C-terminal/mid-molecule fragments when designing experiments or interpreting data related to PTH physiology and pharmacology. While the potential for as-yet-undiscovered biological roles for PTH fragments cannot be entirely dismissed, the current body of evidence firmly places pTH (44-68) outside the realm of biologically active PTH species. Future research may continue to unravel the complex roles of various PTH fragments, but as it stands, pTH (44-68) serves as a clear example of a biologically inert component of the PTH metabolic cascade.
References
- 1. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells: determinants of ligand binding and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Functional Properties of Two Distinct PTH1R Mutants Associated With Either Skeletal Defects or Pseudohypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characteristics of Human Parathyroid Hormone Fragment (44-68): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and functional characteristics of the human parathyroid hormone fragment pTH(44-68). While extensive research has focused on the N-terminal and full-length forms of parathyroid hormone, the mid-region fragments, including pTH(44-68), have been less thoroughly characterized in terms of their three-dimensional structure. This document synthesizes the available information regarding the physicochemical properties, synthesis, and immunological recognition of pTH(44-68). It is important to note that, to date, no empirical structural data from techniques such as NMR spectroscopy or X-ray crystallography for this specific fragment has been published. The structural information presented herein is therefore based on its primary sequence and predictive models. This guide also details experimental protocols for its synthesis and its application in immunoassays, providing a valuable resource for researchers investigating the roles of PTH fragments.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length 84-amino acid hormone is processed into various circulating fragments. While the N-terminal fragments are known to be biologically active through the PTH receptor 1 (PTH1R), the functions of the C-terminal and mid-region fragments are less understood. The human pTH(44-68) fragment, with the sequence Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly, represents a significant portion of the mid-region of the mature hormone. This fragment is of particular interest for its use in the development of region-specific PTH immunoassays and for studying the processing and potential biological activities of PTH C-terminal fragments.
Physicochemical Properties
The fundamental physicochemical properties of pTH(44-68) are summarized in the table below. These values are derived from its amino acid composition.
| Property | Value |
| Amino Acid Sequence | RDAGSQRPRKKEDNVLVESHEKSLG |
| Molecular Formula | C117H199N41O41S0 |
| Molecular Weight | 2836.2 g/mol |
| Isoelectric Point (pI) | 10.25 (Predicted) |
| Charge at pH 7 | +5 (Predicted) |
| Extinction Coefficient | 0 M-1cm-1 (Contains no Trp, Tyr, or Cys) |
| Solubility | High in aqueous solutions |
Structural Characteristics
Primary Structure
The primary structure of human pTH(44-68) consists of a 25-amino acid sequence: Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly .
Secondary and Tertiary Structure
As of the latest literature review, there is no published experimental data from methods like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy that directly characterizes the secondary or tertiary structure of the isolated pTH(44-68) fragment in solution. Early studies on the full-length PTH in aqueous solution suggested a lack of extensive secondary structure.[1] However, the presence of helix-inducing solvents like trifluoroethanol has been shown to induce helical structures in the N-terminal region of PTH.[1]
Based on its primary sequence, the pTH(44-68) fragment is predicted to be largely disordered or adopt a random coil conformation in aqueous solution. This is consistent with studies on other C-terminal fragments of PTH which appear to be devoid of significant secondary structure.[1]
Immunological Structure: Epitope Mapping
Studies utilizing synthetic pentapeptides spanning the 44-68 sequence have demonstrated that antibodies raised against pTH(44-68) in various animal species recognize a common, highly hydrophilic pentapeptidic sequence.[2] This suggests that this specific region is exposed and immunogenic, a characteristic often associated with flexible or unstructured regions of a peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis of hPTH-(44-68)
The following protocol is based on the method described by Rosenblatt et al. (1977).[3][4][5]
Workflow for Solid-Phase Synthesis of pTH(44-68)
Methodology:
-
Resin Preparation: Start with chloromethylated polystyrene resin cross-linked with 1% divinylbenzene.
-
First Amino Acid Attachment: Esterify the resin with the cesium salt of Boc-Gly-OH.
-
Peptide Chain Elongation:
-
Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).
-
Neutralization: Neutralize the resulting amine salt with 5% diisopropylethylamine (DIEA) in CH2Cl2.
-
Coupling: Couple the next Boc-protected amino acid using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each of the subsequent 24 amino acids in the sequence. Side-chain protecting groups for trifunctional amino acids (e.g., Arg(Tos), Asp(OBzl), Ser(Bzl), Gln(Mbh), Lys(2-Cl-Z), Glu(OBzl), His(Tos)) are used as required.
-
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously by treatment with anhydrous hydrogen fluoride (HF) containing 10% anisole as a scavenger.
-
Purification:
-
Extract the crude peptide with trifluoroacetic acid and precipitate with ether.
-
Purify the crude peptide by gel filtration chromatography on a Sephadex G-25 column equilibrated with 0.2 M acetic acid.
-
-
Analysis and Characterization:
-
Assess the purity of the final product by thin-layer chromatography (TLC) and high-voltage paper electrophoresis.
-
Confirm the amino acid composition by amino acid analysis after acid hydrolysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for PTH Fragment Detection
The pTH(44-68) fragment can be used as an antigen to generate specific antibodies or as a standard/competitor in immunoassays for the detection of C-terminal or mid-region PTH fragments. A general indirect ELISA workflow is described below.
Workflow for Indirect ELISA using pTH(44-68)
Methodology:
-
Coating: Dilute synthetic pTH(44-68) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL. Add 100 µL to each well of a high-binding 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin (BSA) in PBS-T) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of diluted primary antibody (e.g., serum from an animal immunized with pTH(44-68)) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2 M H2SO4) to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Biological Activity and Signaling
Synthetic carboxyl-terminal fragments of PTH, including pTH(44-68), have been shown to not compete for binding with the N-terminal radioligand PTH(1-34) to the PTH1R. Furthermore, these fragments do not stimulate adenylyl cyclase activity in renal or bone cells, which is the classical signaling pathway for PTH(1-34). This indicates that pTH(44-68) does not interact with the PTH1R in the same manner as the biologically active N-terminal domain.
Signaling Pathway Comparison
While pTH(44-68) is considered inactive at the PTH1R, some C-terminal fragments have been suggested to have biological effects through a putative C-terminal PTH receptor, although this remains an area of active research.
Conclusion
The human parathyroid hormone fragment pTH(44-68) is a key tool for the development of specific immunoassays for PTH and for studying the metabolism of the full-length hormone. While its synthesis and basic physicochemical properties are well-established, a significant knowledge gap exists regarding its precise three-dimensional structure. The available evidence suggests a predominantly disordered conformation in aqueous solution. Future biophysical studies, such as high-resolution NMR or circular dichroism spectroscopy, on this and other mid-region and C-terminal PTH fragments are necessary to fully elucidate their structural characteristics and to explore any potential non-classical biological roles. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. Epitopes of the 44-68 human parathyroid hormone fragments: the importance of specific hydrophilic peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic human parathyroid hormone 1-34 fragment for diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational studies of parathyroid hormone (PTH)/PTH-related protein (PTHrP) point-mutated hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human parathyroid hormone: synthesis and chemical, biological, and immunological evaluation of the carboxyl-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radioimmunoassay of pTH (44-68) (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis. The intact hormone is an 84-amino acid polypeptide, PTH (1-84). In circulation, PTH is rapidly cleaved into various fragments. The measurement of specific PTH fragments can provide valuable insights into parathyroid gland function and bone metabolism, particularly in the context of renal disease where fragment accumulation occurs. This document provides detailed application notes and protocols for the radioimmunoassay (RIA) of the human mid-region PTH fragment, pTH (44-68). This assay is crucial for studies focusing on the secretion and metabolism of PTH.
Mid-region assays for PTH primarily recognize the intact hormone and fragments containing the 44-68 amino acid sequence.[1] These assays are valuable for diagnosing primary and secondary hyperparathyroidism.[2]
Principle of the Radioimmunoassay
The radioimmunoassay for pTH (44-68) is a competitive binding assay. In this assay, a fixed amount of radiolabeled pTH (44-68) (the tracer) competes with the unlabeled pTH (44-68) in the standards or samples for a limited number of binding sites on a specific anti-PTH (mid-region) antibody. As the concentration of unlabeled pTH (44-68) in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound (B) and free (F) tracer are then separated, and the radioactivity of the bound fraction is measured. The concentration of pTH (44-68) in the unknown samples is determined by comparing the results to a standard curve generated with known concentrations of pTH (44-68).
An alternative format is the immunoradiometric assay (IRMA), a non-competitive "sandwich" assay. In a two-step IRMA for intact PTH, a capture antibody (e.g., against the N-terminal fragment) is immobilized on a solid phase, and a radiolabeled detection antibody specific for the pTH (44-68) fragment is used for quantification.[3][4]
Signaling Pathways and Experimental Workflows
Caption: Workflow of a competitive radioimmunoassay for pTH (44-68).
Experimental Protocols
This section details the methodology for performing a radioimmunoassay for human pTH (44-68).
Materials and Reagents
-
pTH (44-68) (human) standard: Lyophilized, for preparing standard curve.
-
Anti-PTH (mid-region) antibody: Specific for the 44-68 region of human PTH.
-
¹²⁵I-labeled Tyr⁴³-hPTH (44-68) or ¹²⁵I-hPTH (44-68) tracer: A tyrosine residue may be added to the N-terminus of the peptide to facilitate radioiodination.[5]
-
Assay Buffer: e.g., 0.1 M sodium barbital buffer, pH 8.6, containing a protein stabilizer like 2% control guinea pig serum.
-
Separation Reagent: Dextran-coated charcoal for separating bound and free radioligand.
-
Patient Samples: Serum or EDTA plasma. Samples should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Controls: Lyophilized human serum with known concentrations of pTH.
-
Gamma counter
-
Centrifuge
-
Vortex mixer
-
Precision pipettes and disposable tips
Reagent Preparation
-
pTH (44-68) Standards: Reconstitute the lyophilized standard with distilled or deionized water to create a stock solution. Perform serial dilutions in the assay buffer to create a standard curve ranging from approximately 1 pg/mL to 1500 pg/mL. Store reconstituted standards at -20°C.
-
Controls: Reconstitute with distilled or deionized water as per manufacturer instructions.
-
¹²⁵I-pTH (44-68) Tracer: The tracer is typically supplied ready to use. Store at 2-8°C.
-
Anti-PTH Antibody: Dilute the antibody to the working concentration specified by the supplier using the assay buffer.
-
Wash Solution (for IRMA): If performing an IRMA, a wash concentrate (e.g., phosphate-buffered saline with detergent) is diluted with distilled water.
Assay Procedure (Competitive RIA)
-
Label Tubes: Set up tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, controls, and unknown samples.
-
Pipetting:
-
Add 200 µL of assay buffer to the NSB tubes.
-
Pipette 200 µL of each standard, control, and sample into the corresponding tubes.
-
Pipette 100 µL of the ¹²⁵I-pTH (44-68) tracer into all tubes.
-
Pipette 100 µL of the diluted anti-PTH antibody into all tubes except the TC and NSB tubes.
-
-
Incubation: Gently vortex all tubes and incubate for 18-24 hours at room temperature (18-28°C).[6]
-
Separation:
-
Add the separation reagent (e.g., dextran-coated charcoal) to all tubes except the TC tubes.
-
Vortex and incubate for a specified time (e.g., 15 minutes) at 2-8°C to allow the free tracer to adsorb to the charcoal.
-
Centrifuge all tubes (except TC) at a specified speed (e.g., 3000 rpm) for a set duration to pellet the charcoal with the bound free tracer.
-
-
Counting:
-
Immediately after centrifugation, decant the supernatant (containing the antibody-bound tracer) into clean, labeled tubes.
-
Measure the radioactivity (counts per minute, CPM) of each tube for at least 1 minute in a gamma counter.
-
Data Analysis
-
Calculate Average CPM: Determine the average CPM for each pair of duplicate tubes.
-
Calculate Percent Bound (%B/B₀): For each standard, control, and sample, calculate the percentage of tracer bound relative to the zero standard using the following formula: %B/B₀ = [(Sample CPM - NSB CPM) / (B₀ CPM - NSB CPM)] x 100
-
Construct Standard Curve: Plot the %B/B₀ for each standard on the y-axis against its corresponding concentration on the x-axis using a log-logit or semi-log scale.
-
Determine Sample Concentrations: Interpolate the %B/B₀ for each unknown sample on the standard curve to determine its pTH (44-68) concentration. Computer-assisted data reduction using a 4-parameter logistic function curve fitting is recommended.[3]
Caption: Logical workflow for radioimmunoassay data analysis.
Data Presentation
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Sensitivity | < 40 pg/mL[7] |
| Assay Range | ~40 - 1800 pg/mL |
| Intra-assay Precision | < 10% |
| Inter-assay Precision | < 15% |
| Sample Type | Serum, EDTA Plasma |
| Sample Volume | 200 µL |
| Incubation Time | 18-24 hours |
Table 2: Cross-Reactivity of a Mid-Region Specific RIA
The specificity of a radioimmunoassay is determined by its ability to exclusively bind the target analyte. Cross-reactivity with other PTH fragments is a critical performance parameter.
| PTH Fragment | Concentration Tested | % Cross-Reactivity |
| hPTH (44-68) | - | 100 |
| hPTH (1-84) | - | High |
| hPTH (53-84) | - | 100%[2] |
| hPTH (28-48) | - | Not Recognized[2] |
| hPTH (64-84) | - | Not Recognized[2] |
| hPTH (1-34) | - | Not Recognized[8] |
Note: Cross-reactivity can vary significantly depending on the specific antibody used in the assay.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Counts in All Tubes | - Pipetting error (tracer or antibody) - Tracer has decayed - Improper incubation conditions | - Review pipetting technique - Check expiration date of tracer - Verify incubation time and temperature |
| High Non-Specific Binding (NSB) | - Ineffective separation of bound/free tracer - Contamination of reagents or tubes - Degraded tracer | - Ensure proper mixing and centrifugation during separation step - Use clean tubes and fresh reagents - Check tracer quality |
| Poor Precision (High CV% between duplicates) | - Inconsistent pipetting - Improper mixing of reagents | - Use calibrated precision pipettes - Ensure thorough mixing of all reagents and samples |
| Standard Curve is Flat or has a Poor Shape | - Incorrect standard dilutions - Degraded standards or tracer - Incorrect antibody concentration | - Prepare fresh standards accurately - Check expiration dates and storage conditions - Verify antibody dilution |
References
- 1. Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ibl-america.com [ibl-america.com]
- 4. US7959920B2 - Methods of making and using antibodies directed to parathyroid hormone - Google Patents [patents.google.com]
- 5. Radioimmunoassay for the middle region of human parathyroid hormone: comparison of two radioiodinated synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantibodies.com [scantibodies.com]
- 7. Development and application of a mid-region specific assay for human parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Antibody Generation and Characterization against pTH (44-68) (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The human pTH (44-68) fragment is a mid-region segment of the full-length 84-amino acid hormone. While the biological activity of full-length PTH is primarily attributed to its N-terminal region, the mid-region and C-terminal fragments are abundant in circulation and are relevant in various physiological and pathological states. Antibodies specific to the pTH (44-68) fragment are valuable tools for immunoassays to study PTH metabolism and for potential diagnostic and therapeutic applications. These application notes provide detailed protocols for the generation and characterization of polyclonal antibodies against the human pTH (44-68) peptide.
Data Presentation
A summary of representative quantitative data for antibodies generated against PTH fragments, including the 44-68 region, is presented below. It is important to note that affinity constants can vary depending on the immunization protocol, animal species, and the specific assay used for measurement.
| Antibody Specificity | Host Animal | Affinity Constant (K_a) [L/mol] | Reference |
| pTH (44-68) | Sheep | 0.84 x 10¹³ | [1][2] |
| Intact PTH (recognizing 44-68 region) | Sheep | 0.6 x 10¹³ | [1][2] |
Experimental Protocols
Polyclonal Antibody Generation in Goats
This protocol outlines the generation of polyclonal antibodies against a synthetic human pTH (44-68) peptide conjugated to a carrier protein.
a. Antigen Preparation:
-
Synthesize the human pTH (44-68) peptide with an additional terminal cysteine for conjugation.
-
Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker like maleimidocaproyl-N-hydroxysuccinimide (MCS).
-
Purify the peptide-KLH conjugate by dialysis or size-exclusion chromatography to remove unreacted peptide and crosslinker.
-
Determine the protein concentration of the conjugate.
b. Immunization Protocol:
This is a general 120-day protocol for two goats.
| Day | Procedure | Description |
| 0 | Pre-immune Bleed | Collect approximately 5 mL of blood from each goat to serve as a negative control. |
| 1 | Primary Immunization | Emulsify 0.50 mg of the pTH (44-68)-KLH conjugate in Complete Freund's Adjuvant (CFA). Administer via intradermal injections at approximately 20 sites. |
| 14 | 1st Booster | Emulsify 0.50 mg of the conjugate in Incomplete Freund's Adjuvant (IFA). Administer via intradermal injections at approximately 20 sites. |
| 28 | 2nd Booster | Boost with 0.50 mg of the conjugate in IFA as on day 14. |
| 42 | Test Bleed | Collect approximately 5 mL of blood to test for antibody titer. |
| 56 | 3rd Booster | Boost with 0.50 mg of the conjugate in IFA. |
| 70 | 4th Booster | Boost with 0.50 mg of the conjugate in IFA. |
| 84 | 5th Booster | Boost with 0.50 mg of the conjugate in IFA. |
| 98 | 6th Booster | Boost with 0.50 mg of the conjugate in IFA. |
| 112 | 7th Booster & Production Bleed | Boost with 0.50 mg of the conjugate in IFA. Collect a larger volume of blood (production bleed). |
| 120 | Final Bleed | Collect the final bleed. |
c. Serum Preparation:
-
Allow the collected blood to clot at room temperature for 1-2 hours.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum).
-
Store the serum in aliquots at -20°C or -80°C.
Antibody Titer Determination by ELISA
This indirect ELISA protocol is for determining the antibody titer in the collected goat serum.
-
Coating: Dilute the unconjugated pTH (44-68) peptide to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBST) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Prepare serial dilutions of the goat anti-serum (and pre-immune serum as a control) in antibody dilution buffer (e.g., 1% BSA in PBST). Add 100 µL of each dilution to the wells and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-goat IgG secondary antibody, diluted according to the manufacturer's instructions in antibody dilution buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 1 M H₂SO₄ to each well to stop the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The titer is the highest dilution that gives a significant signal above the pre-immune serum background.
Antibody Characterization by Western Blot
This protocol is for characterizing the specificity of the antibody against the target peptide.
-
Sample Preparation: Run synthetic pTH (44-68) peptide and, if available, full-length PTH and other PTH fragments on an SDS-PAGE gel.
-
Electrophoresis: Separate the peptides/proteins by SDS-PAGE.
-
Transfer: Transfer the separated peptides/proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the goat anti-pTH (44-68) serum at an optimized dilution (e.g., 1:1000 to 1:10,000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat IgG secondary antibody at the manufacturer's recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Imaging: Capture the signal using a CCD camera-based imager or X-ray film.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol can be used to detect the presence of PTH fragments containing the 44-68 epitope in tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol (2 changes for 3 minutes each).
-
Immerse in 70% ethanol (1 change for 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal horse serum) for 1 hour.
-
-
Primary Antibody Incubation: Incubate with the goat anti-pTH (44-68) antibody at an optimized dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBST.
-
Secondary Antibody Incubation: Incubate with a biotinylated anti-goat secondary antibody for 30-60 minutes.
-
Washing: Wash slides with PBST.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Washing: Wash slides with PBST.
-
Chromogen Application: Apply a peroxidase substrate such as DAB until the desired color intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then mount with a permanent mounting medium.
Visualizations
Caption: Workflow for pTH (44-68) antibody generation and characterization.
Caption: Simplified overview of the major PTH signaling pathways.
References
Application Notes and Protocols for pTH (44-68) (Human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length hormone consists of 84 amino acids. In circulation, PTH is cleaved into various fragments. The human parathyroid hormone fragment (44-68) is a mid-region peptide that has been instrumental in the development of specific immunoassays for intact PTH (1-84). Unlike the N-terminal fragments, pTH (44-68) does not activate the classical PTH receptor (PTH1R) and its associated adenylate cyclase signaling pathway.[1][2][3] However, research has suggested potential, though less understood, biological roles in the central nervous system and in certain pathological conditions like hemochromatosis-associated osteoarticular changes.[1][4]
These application notes provide detailed protocols for the primary use of pTH (44-68) in immunoassays and explore its application in neuroscience and musculoskeletal research.
Data Presentation
Table 1: Characteristics of Human pTH (44-68)
| Property | Description | References |
| Amino Acid Sequence | A 25-amino acid peptide fragment of human PTH. | [5] |
| Primary Function | Antigenic determinant for mid-region specific PTH antibodies. | [6] |
| Receptor Binding | Does not bind to the PTH/PTHrP receptor (PTH1R). | [7] |
| Signaling Activity | Lacks adenylate cyclase-stimulating activity. | [1][3] |
| Reported Biological Roles | - Potential role in memory and learning (CNS).- Associated with osteoarticular changes in hemochromatosis. | [1][4] |
Application Note 1: Immunoassay Development
Principle and Application
The most widespread and established application of pTH (44-68) is as a target for antibodies in two-site "sandwich" immunoassays designed to measure the concentration of full-length, biologically active PTH (1-84).[6][8] These assays offer high specificity for the intact hormone over its inactive fragments. In this format, one antibody targets the mid-region (e.g., 44-68) or C-terminus, while a second antibody targets the N-terminus. This ensures that only the full-length 1-84 molecule is detected.
Experimental Workflow: Two-Site ELISA for Intact PTH
Caption: Workflow for a two-site ELISA to measure intact PTH.
Protocol: Two-Site ELISA for Intact PTH (1-84)
This protocol is a representative example and may require optimization.
Materials:
-
pTH (44-68) (for antibody generation and characterization, not for the assay itself)
-
Anti-pTH (39-84) polyclonal antibody (biotinylated, as capture antibody)
-
Anti-pTH (1-34) monoclonal antibody (HRP-conjugated, as detection antibody)
-
Streptavidin-coated 96-well microtiter plates
-
Intact PTH (1-84) standards
-
Quality control sera
-
Patient serum or EDTA plasma samples
-
Assay buffer (e.g., PBS with 1% BSA, 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation:
-
Bring all reagents to room temperature.
-
Prepare serial dilutions of the intact PTH (1-84) standards in assay buffer.
-
-
Assay:
-
Add 25 µL of standards, controls, and patient samples to the streptavidin-coated wells.
-
Add 50 µL of biotinylated anti-pTH (39-84) capture antibody to each well.
-
Add 50 µL of HRP-conjugated anti-pTH (1-34) detection antibody to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the wells 3 times with 300 µL of wash buffer per well.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of intact PTH in the patient samples by interpolating their absorbance values from the standard curve.
-
Table 2: Components of the Two-Site ELISA for Intact PTH
| Component | Purpose | Example |
| Capture Antibody | Binds to the mid- or C-terminal region of PTH. Immobilizes intact PTH. | Biotinylated goat anti-human PTH (39-84) |
| Detection Antibody | Binds to the N-terminal region of PTH. Carries the detection label. | HRP-conjugated mouse anti-human PTH (1-34) |
| Analyte | The molecule being measured. | Intact PTH (1-84) |
| Substrate | Reacts with the enzyme label to produce a measurable signal. | TMB |
Application Note 2: Neuroscience Research (Exploratory)
Principle and Application
Early studies from the 1980s indicated that direct administration of pTH (44-68) into the lateral ventricles of rats could enhance memory and active avoidance behavior.[1] This suggests a potential, non-classical role for mid-region PTH fragments in the central nervous system. The mechanism for this is unknown, and a specific receptor has not been identified. This application is considered exploratory and requires further research to validate and characterize these effects.
Hypothesized Relationship in CNS
Caption: Hypothesized role of pTH (44-68) in the central nervous system.
Protocol: In Vivo Administration for Behavioral Analysis in Rodents (Hypothetical)
This protocol is a high-level outline based on historical research and would require significant development and ethical approval.
Animals:
-
Adult male Sprague-Dawley rats.
Materials:
-
Human pTH (44-68) peptide, sterile and pyrogen-free.
-
Sterile artificial cerebrospinal fluid (aCSF) as vehicle.
-
Stereotaxic apparatus.
-
Cannula for intracerebroventricular (ICV) injection.
-
Behavioral testing apparatus (e.g., shuttle-box for active avoidance, Morris water maze for spatial memory).
Procedure:
-
Surgical Preparation:
-
Anesthetize the rats according to approved protocols.
-
Using a stereotaxic apparatus, surgically implant a guide cannula into a lateral ventricle.
-
Allow for a post-operative recovery period of at least one week.
-
-
Peptide Administration:
-
Dissolve pTH (44-68) in aCSF to the desired concentration.
-
On the day of the experiment, gently restrain the rat and perform an ICV injection of either pTH (44-68) solution or aCSF (vehicle control) through the implanted cannula.
-
-
Behavioral Testing:
-
At a defined time point post-injection (e.g., 30 minutes), begin the behavioral paradigm.
-
Active Avoidance: Place the rat in a shuttle-box and record the number of trials required to learn an avoidance response to a conditioned stimulus.
-
Spatial Memory: Train the rat in a Morris water maze to find a hidden platform. After a retention interval, test the rat's memory for the platform location.
-
-
Data Analysis:
-
Compare the performance metrics (e.g., latency to escape, number of successful avoidances, time spent in the target quadrant) between the pTH (44-68) treated group and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
-
Application Note 3: Musculoskeletal Research
Principle and Application
Clinical studies have identified a correlation between elevated circulating levels of PTH fragments containing the 44-68 region and the prevalence of osteoarticular changes, particularly in patients with genetic hemochromatosis.[4][9] This suggests that mid-region fragments may play a role in the pathophysiology of joint disease in this context, possibly as a consequence of iron overload. Research in this area often involves quantifying the levels of these fragments in patient cohorts.
Logical Relationship in Hemochromatosis
Caption: Correlative relationship of pTH (44-68) in hemochromatosis.
Protocol: Quantification of pTH (44-68) in Human Serum
This protocol would utilize a competitive radioimmunoassay (RIA) or a specific ELISA designed to measure mid-region PTH fragments.
Materials:
-
Antibody specific to pTH (44-68).
-
Radiolabeled (e.g., ¹²⁵I) or enzyme-conjugated pTH (44-68) tracer.
-
pTH (44-68) standards.
-
Patient serum samples.
-
Precipitating reagent (for RIA) or coated plates (for ELISA).
-
Gamma counter or microplate reader.
Procedure (General Principle):
-
Competitive Binding:
-
Incubate a known amount of anti-pTH (44-68) antibody with a known amount of tracer and the patient sample (or standard).
-
The pTH (44-68) in the sample will compete with the tracer for binding to the limited number of antibody sites.
-
-
Separation:
-
Separate the antibody-bound fraction from the free fraction.
-
-
Detection:
-
Measure the signal (e.g., radioactivity or color intensity) from the antibody-bound fraction. The signal will be inversely proportional to the concentration of pTH (44-68) in the sample.
-
-
Analysis:
-
Construct a standard curve and determine the concentration of pTH (44-68) in the patient samples.
-
Correlate these concentrations with clinical data on osteoarticular changes.
-
References
- 1. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. researchgate.net [researchgate.net]
Application Notes: pTH (44-68) (Human) as a Standard in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Immunoassays for PTH are essential for the diagnosis and management of various metabolic bone disorders, including hyperparathyroidism and hypoparathyroidism. The intact PTH molecule is an 84-amino acid polypeptide, which is metabolized into various fragments in circulation. The human parathyroid hormone fragment pTH (44-68) is a mid-region fragment that has been instrumental in the development and standardization of PTH immunoassays. These application notes provide detailed information and protocols for the use of pTH (44-68) as a standard in various immunoassay formats.
Mid-molecule assays, which were among the earlier generations of PTH immunoassays, primarily recognize the intact PTH molecule and fragments containing the mid-region sequence, such as pTH (44-68).[1] The development of radioimmunoassays (RIAs) specific to the mid-region of human PTH utilized radioiodinated synthetic pTH (44-68).[2] These assays proved valuable in diagnosing primary hyperparathyroidism.[2]
Physicochemical Properties of pTH (44-68) (Human)
A clear understanding of the physical and chemical properties of pTH (44-68) is crucial for its proper handling and use as a standard.
| Property | Value | Source |
| Molecular Formula | C117H199N41O41 | [3] |
| Molecular Weight | 2836.08 g/mol (free base) | [4] |
| Amino Acid Sequence | Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly | [3] |
| Appearance | White to off-white solid powder | [4] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [4] |
Applications in Immunoassays
The pTH (44-68) fragment is a key reagent in several types of PTH immunoassays, primarily serving as:
-
A Calibrator or Standard: To generate a standard curve for the quantification of PTH in patient samples.
-
An Immunogen: To produce antibodies specific to the mid-region of PTH.
-
A Tracer: In competitive radioimmunoassays, where a radiolabeled version of the peptide competes with the native hormone for antibody binding.[2][5]
The specificity of immunoassays is defined by the epitopes recognized by the antibodies used. First-generation immunoassays often targeted the mid-region (44-68) or the C-terminal region.[6] Second-generation immunometric assays (IMAs) typically employ a two-site "sandwich" format, often with one antibody directed against the N-terminal region and another against the C-terminal region. However, some second-generation assays and earlier RIAs specifically target the mid-region, making pTH (44-68) an essential component for their standardization.[7][8]
Experimental Protocols
Preparation of pTH (44-68) Standard Stock Solution
Objective: To prepare a concentrated stock solution of pTH (44-68) for use in generating a standard curve.
Materials:
-
pTH (44-68) (human) peptide
-
Nuclease-free, sterile water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Allow the lyophilized pTH (44-68) peptide to equilibrate to room temperature before opening the vial.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in nuclease-free, sterile water or a suitable buffer to a final concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of peptide.
-
Mix gently by vortexing or pipetting up and down until the peptide is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Generation of a Standard Curve for a Mid-Region Specific PTH ELISA
Objective: To create a standard curve using serial dilutions of the pTH (44-68) stock solution for a sandwich ELISA that utilizes an anti-pTH (44-68) antibody.
Materials:
-
pTH (44-68) stock solution (1 mg/mL)
-
Assay diluent (provided with the ELISA kit or a buffer containing a protein carrier like BSA)
-
96-well microplate pre-coated with a capture antibody (e.g., anti-PTH (1-34))
-
Detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-pTH (44-68))
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes for your standards (e.g., S1 to S7).
-
Prepare the highest standard (S1) by diluting the stock solution in the assay diluent. The final concentration will depend on the expected physiological range of the assay.
-
Perform serial dilutions to create a range of standards. For example, for a 2-fold serial dilution, add 100 µL of assay diluent to tubes S2-S7. Then, transfer 100 µL from S1 to S2, mix, transfer 100 µL from S2 to S3, and so on. Use the assay diluent as the zero standard (S0 or blank).
-
-
ELISA Procedure (Example):
-
Add 50 µL of each standard, control, and sample in duplicate to the wells of the pre-coated microplate.
-
Incubate for a specified time and temperature (e.g., 2 hours at room temperature with shaking).
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated anti-pTH (44-68) detection antibody to each well.
-
Incubate for a specified time and temperature (e.g., 1 hour at room temperature with shaking).
-
Wash the plate again to remove unbound detection antibody.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the zero standard from all other readings.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis.
-
Use a suitable curve-fitting algorithm (e.g., four-parameter logistic fit) to generate the standard curve.
-
Determine the concentration of PTH in the unknown samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The following table summarizes the cross-reactivity of various PTH fragments in different immunoassay platforms. This data is crucial for understanding the specificity of an assay and the importance of using a well-characterized standard like pTH (44-68).
| Assay Generation | Target Epitopes | Detected Forms | Cross-Reactivity with pTH (44-68) |
| 1st Generation (Mid-Region RIA) | Mid-region (44-68) | Intact PTH, C-terminal and mid-region fragments | High |
| 2nd Generation (Intact PTH IMA) | C-terminal (e.g., 39-84) + N-terminal (e.g., 13-24) | Intact PTH (1-84), large N-terminally truncated fragments (e.g., 7-84) | Low to negligible |
| 3rd Generation (Bioactive/Whole PTH IMA) | C-terminal (e.g., 39-84) + Extreme N-terminal (1-4) | Intact PTH (1-84) only | Negligible |
This table is a generalized representation. Specific cross-reactivity can vary between different manufacturers' assays.
Visualizations
PTH Signaling Pathway
Caption: Simplified PTH Signaling Pathway in Target Cells.
Immunoassay Generations for PTH Measurement
Caption: PTH Immunoassay Generations and Detected Fragments.
Sandwich ELISA Workflow Using pTH (44-68) Standard
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Parathyroid hormone (44-68) | C117H199N41O41 | CID 16130992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pTH (44-68) (human) TFA | Thyroid Hormone Receptor | | Invivochem [invivochem.com]
- 5. Two homologous radioimmunoassays for parathyrin compared and applied to disorders of calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multisite immunochemiluminometric assay for simultaneously measuring whole-molecule and amino-terminal fragments of human parathyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diasource-diagnostics.com [diasource-diagnostics.com]
Application Notes and Protocols for pTH(44-68) in the Study of Parathyroid Hormone Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. It is an 84-amino acid polypeptide secreted by the parathyroid glands.[1][2] In circulation, intact PTH(1-84) has a short half-life of only two to four minutes and is rapidly cleaved into various fragments.[2] These fragments, primarily C-terminal, mid-region, and N-terminal truncated forms, constitute the majority of circulating PTH immunoreactivity and have a significantly longer half-life than the intact hormone.[1][2] The human parathyroid hormone fragment pTH(44-68) represents a key mid-region fragment that is instrumental in the study of PTH metabolism and the development of specific immunoassays.
This document provides detailed application notes and protocols for the use of pTH(44-68) in research and clinical settings, with a focus on its role in understanding PTH fragment metabolism, particularly in various physiological and pathological states such as primary hyperparathyroidism and chronic kidney disease.
PTH Metabolism and the Significance of pTH(44-68)
The metabolism of PTH is a complex process involving both glandular secretion and peripheral cleavage, primarily in the liver and kidneys.[2] While intact PTH(1-84) is the primary biologically active form, interacting with the PTH/PTHrP receptor (type 1 PTH receptor), the functions of its various fragments are still under investigation.[2] Some N-terminally truncated fragments, like PTH(7-84), may have biological activities that oppose the effects of intact PTH.[2]
The pTH(44-68) fragment is biologically inactive in terms of stimulating adenylate cyclase and calcium transport.[3][4][5] Its primary utility lies in its application as an antigen for the development of region-specific PTH immunoassays. These "mid-region" assays are crucial for differentiating between various circulating PTH forms and for studying the accumulation of these fragments in conditions like chronic kidney disease, where renal clearance is impaired.[2][6]
Signaling and Metabolic Pathways
The following diagram illustrates the synthesis, secretion, and metabolism of parathyroid hormone, highlighting the generation of the pTH(44-68) fragment.
Applications of pTH(44-68) in Research
The synthetic pTH(44-68) fragment is a valuable tool in several research applications:
-
Immunoassay Development: It serves as the antigen for generating antibodies specific to the mid-region of PTH.[7][8][9] These antibodies are used in radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) to specifically measure mid-region PTH fragments.[9][10]
-
Epitope Mapping: pTH(44-68) and smaller peptides within this sequence have been used to identify the specific amino acid sequences (epitopes) that anti-PTH antibodies recognize.[11][12] Studies have shown that the hydrophilic sequences within the 44-68 region are often the primary epitopes.[11]
-
Metabolic Studies: By using assays specific for different regions of PTH (N-terminal, mid-region, C-terminal, and intact), researchers can investigate the patterns of PTH fragment generation and clearance in various diseases, most notably in chronic kidney disease where mid- and C-terminal fragments accumulate.[2][6]
-
Biomarker Research: Elevated levels of mid-region PTH fragments, measured using assays developed with pTH(44-68), have been investigated as potential biomarkers in conditions like idiopathic calcium pyrophosphate dihydrate crystal deposition disease and genetic hemochromatosis.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing assays that measure PTH fragments, including the mid-region 44-68 fragment.
Table 1: Serum PTH Concentrations in Normal Subjects and Patients with Primary Hyperparathyroidism (RIA targeting 44-68 and 53-84 fragments). [7][8]
| Group | N | Mean Serum PTH (µL-Eq/mL) | Standard Deviation |
| Normal Subjects | 118 | 39 | 13 |
| Primary Hyperparathyroidism | 112 | 111 | 77 |
Table 2: Performance Characteristics of a Mid-Region (44-68) PTH Radioimmunoassay Kit. [10]
| Parameter | Value |
| Minimum Detectable Concentration | 14 pmol/L |
| Dose at 50% Binding | 130 pmol/L |
| Within-Assay CV | ≤ 6.6% |
| Between-Assay CV | ≤ 12.5% |
Table 3: Analytical Recovery of PTH Fragments in a Mid-Region (44-68) RIA. [10]
| PTH Fragment | Average Analytical Recovery |
| Intact (1-84) | 93% |
| Mid-region (44-68) | 100% |
| N-terminal (1-34) | < 0.01% |
| C-terminal (69-84) | < 0.01% |
Experimental Protocols
Protocol 1: Radioimmunoassay (RIA) for Mid-Region PTH
This protocol is a generalized procedure based on the principles described in the literature for RIAs targeting the mid-region of PTH using antibodies raised against pTH(44-68).[7][9][10]
Objective: To quantify the concentration of mid-region PTH fragments in serum or plasma.
Materials:
-
Anti-PTH(44-68) Antiserum (primary antibody)
-
¹²⁵I-labeled pTH(44-68) (tracer)
-
pTH(44-68) standards of known concentrations
-
Assay buffer (e.g., phosphate buffer with albumin)
-
Patient serum or plasma samples
-
Separating agent (e.g., Dextran-coated charcoal or a second antibody)
-
Gamma counter
-
Polypropylene assay tubes
Procedure:
-
Assay Setup: Label tubes for standards, controls, and unknown samples.
-
Reagent Addition:
-
Add 200 µL of assay buffer to all tubes.
-
Add 100 µL of standard, control, or sample to the respective tubes.
-
Add 100 µL of diluted anti-PTH(44-68) antiserum to all tubes except the "non-specific binding" (NSB) tubes.
-
Vortex gently and incubate for 24 hours at 4°C.
-
-
Tracer Addition:
-
Add 100 µL of ¹²⁵I-pTH(44-68) tracer to all tubes.
-
Vortex gently and incubate for another 24-48 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 500 µL of cold dextran-coated charcoal suspension (or second antibody) to all tubes.
-
Vortex and incubate for 30 minutes at 4°C.
-
Centrifuge at 2,000 x g for 30 minutes at 4°C.
-
-
Counting:
-
Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the PTH standards.
-
Determine the concentration of PTH in the patient samples by interpolating their bound percentage from the standard curve.
-
The following diagram illustrates the workflow for a competitive radioimmunoassay.
Protocol 2: Sandwich ELISA for Intact PTH (utilizing a mid-region antibody)
This protocol describes a sandwich ELISA, a common format for "intact" PTH assays, which often use one antibody against the N-terminal region and another against a C-terminal or mid-region, such as one recognizing the 44-68 epitope.[2][15]
Objective: To specifically quantify the concentration of intact PTH(1-84) in serum or plasma.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-PTH N-terminal)
-
Detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-PTH(44-68))
-
Intact PTH(1-84) standards
-
Patient serum or plasma samples
-
Assay diluent
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample/Standard Addition:
-
Add 100 µL of standards, controls, or samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash each well 3-4 times with wash buffer. Invert the plate and tap on absorbent paper to remove residual buffer.
-
-
Detection Antibody Addition:
-
Add 100 µL of the HRP-conjugated anti-PTH(44-68) detection antibody to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Addition and Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentration of the PTH standards.
-
Determine the concentration of intact PTH in the samples from the standard curve.
-
The diagram below outlines the workflow for a sandwich ELISA.
Conclusion
The human pTH(44-68) fragment is an indispensable tool for researchers and clinicians studying PTH metabolism. While biologically inert in many systems, its use in the development of specific immunoassays has profoundly advanced our understanding of the complex heterogeneity of circulating PTH. The ability to specifically measure mid-region fragments has been crucial in elucidating the pathophysiology of disorders such as chronic kidney disease and primary hyperparathyroidism, where the profile of PTH fragments is significantly altered. The protocols and data presented here provide a framework for the application of pTH(44-68) in furthering our knowledge of bone and mineral metabolism.
References
- 1. immunotech.cz [immunotech.cz]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of parathyroid hormone fragments on calcium transport in toad bladder [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a new radioimmunoassay for parathyrin (PTH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical and laboratory evaluation of a radioimmunoassay kit for measuring the mid-molecule fraction of parathyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epitopes of the 44-68 human parathyroid hormone fragments: the importance of specific hydrophilic peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epitopes of the 44–68 human parathyroid hormone fragments: The importance of specific hydrophilic peptide sequences | Scilit [scilit.com]
- 13. Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Limitations of pTH (44-68) for PTH Receptor Binding Blockade and Recommended Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) plays a critical role in calcium and phosphate homeostasis through its interaction with the parathyroid hormone 1 receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). Understanding the molecular mechanisms of PTH-PTH1R signaling is crucial for the development of therapeutics for disorders such as hyperparathyroidism and osteoporosis. While various fragments of PTH have been investigated for their potential to modulate PTH1R activity, it is essential to select the appropriate tools for specific experimental goals.
This document clarifies the role of the human parathyroid hormone fragment pTH (44-68) and explains why it is not a suitable agent for blocking PTH receptor (PTH1R) binding . We also provide detailed application notes and protocols for a well-established PTH1R antagonist, [D-Trp¹²,Tyr³⁴]-bPTH(7-34), as a recommended alternative.
pTH (44-68) (human): Ineffective as a PTH1R Binding Antagonist
Contrary to the intended application, extensive research has demonstrated that synthetic carboxyl-terminal fragments of PTH, including pTH (44-68), do not function as competitive antagonists at the PTH1R. Key findings from the scientific literature indicate that:
-
Lack of Competitive Binding: pTH (44-68) does not compete with PTH(1-34) for binding to the PTH1R in renal membranes or bone cells[1][2]. The N-terminal region of PTH (specifically residues 1-34) is responsible for binding to and activating the PTH1R to initiate downstream signaling[1][2].
-
No Effect on Adenylyl Cyclase: This fragment does not stimulate adenylyl cyclase, the enzyme responsible for cAMP production, a primary downstream signaling event of PTH1R activation[1][2][3][4].
These findings collectively demonstrate that pTH (44-68) does not interact with the PTH(1-34) binding site on the PTH1R and therefore cannot be used to block the binding of the full-length hormone or its biologically active N-terminal fragments.
Recommended Alternative: [D-Trp¹²,Tyr³⁴]-bPTH(7-34) as a PTH1R Antagonist
For researchers seeking to block PTH1R binding and subsequent signaling, N-terminally truncated PTH analogues are the established tools of choice. Among these, [D-Trp¹²,Tyr³⁴]-bPTH(7-34) is a potent and well-characterized competitive antagonist of the PTH1R.
Mechanism of Action
[D-Trp¹²,Tyr³⁴]-bPTH(7-34) is a synthetic peptide that binds to the PTH1R but fails to induce the conformational change necessary for receptor activation and G protein coupling. By occupying the receptor's binding pocket, it competitively inhibits the binding of endogenous PTH and other PTH1R agonists, thereby blocking downstream signaling pathways.
Quantitative Data: Comparative Antagonist Potency
While specific IC50 or Ki values for pTH (44-68) as a PTH1R antagonist are not available due to its ineffectiveness, data for established antagonists are available in the literature. For example, various N-terminally modified PTH analogues have been shown to be potent antagonists.
| Compound | Receptor | Assay Type | Potency (IC50/Ki) | Reference |
| DS37571084 | PTH1R | Not Specified | IC50: 0.17 µM | [5] |
| [D-Trp¹²,Tyr³⁴]-bPTH(7-34) | PTHR | cAMP accumulation | Effective at µM concentrations | [6] |
Note: The potency of antagonists can vary depending on the cell type, receptor expression levels, and specific assay conditions.
Experimental Protocols
Here, we provide detailed protocols for utilizing [D-Trp¹²,Tyr³⁴]-bPTH(7-34) to block PTH1R-mediated signaling.
Protocol 1: Inhibition of PTH-Induced cAMP Accumulation
This assay is a cornerstone for assessing the antagonistic properties of compounds targeting the Gs-coupled signaling of PTH1R.
Objective: To determine the ability of [D-Trp¹²,Tyr³⁴]-bPTH(7-34) to inhibit PTH(1-34)-induced cyclic AMP (cAMP) production in cells expressing PTH1R.
Materials:
-
HEK293 cells stably expressing human PTH1R (or other suitable cell line, e.g., SaOS-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Assay Buffer: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity
-
PTH(1-34) (human)
-
[D-Trp¹²,Tyr³⁴]-bPTH(7-34)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)
-
96-well white opaque tissue culture plates
Procedure:
-
Cell Seeding: Seed PTH1R-expressing HEK293 cells into a 96-well plate at a density of 20,000-40,000 cells/well. Culture overnight to allow for cell attachment.
-
Pre-incubation with Antagonist:
-
Aspirate the culture medium.
-
Wash the cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer containing various concentrations of the antagonist, [D-Trp¹²,Tyr³⁴]-bPTH(7-34) (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 50 µL of Assay Buffer containing a fixed concentration of PTH(1-34) (typically the EC₅₀ or EC₈₀ concentration, predetermined in separate experiments) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Calculate the IC₅₀ value of the antagonist, which is the concentration that inhibits 50% of the maximal PTH(1-34)-stimulated cAMP response.
-
Protocol 2: Inhibition of PTH-Induced Inositol Phosphate Accumulation
This assay assesses the blockade of the Gq-coupled signaling pathway of PTH1R.
Objective: To evaluate the ability of [D-Trp¹²,Tyr³⁴]-bPTH(7-34) to inhibit PTH(1-34)-induced inositol phosphate (IP) production.
Materials:
-
COS-7 or CHO cells transiently or stably expressing human PTH1R
-
DMEM with 10% FBS
-
Inositol-free DMEM
-
myo-[³H]inositol
-
Assay Buffer: Inositol-free DMEM containing 10 mM LiCl
-
PTH(1-34) (human)
-
[D-Trp¹²,Tyr³⁴]-bPTH(7-34)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Seed PTH1R-expressing cells in a 24-well plate.
-
At ~70% confluency, replace the medium with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol.
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Antagonist Pre-treatment:
-
Wash the cells with Assay Buffer.
-
Add 450 µL of Assay Buffer containing various concentrations of [D-Trp¹²,Tyr³⁴]-bPTH(7-34) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 50 µL of Assay Buffer containing PTH(1-34) (at its EC₅₀ or EC₈₀ concentration).
-
Incubate for 45-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts.
-
-
Purification and Quantification:
-
Neutralize the extracts with NaOH.
-
Separate the total [³H]inositol phosphates from free [³H]inositol using Dowex AG1-X8 chromatography.
-
Quantify the radioactivity of the eluted IP fraction by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the radioactive counts (DPM) against the log concentration of the antagonist.
-
Determine the IC₅₀ value for the inhibition of IP production.
-
Visualizations
Signaling Pathways
References
- 1. academic.oup.com [academic.oup.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pTH (44-68) (human) TFA | Thyroid Hormone Receptor | | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spatial bias in cAMP generation determines biological responses to PTH type 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling and Use of Human pTH (44-68)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. While the biological activities of the full-length hormone (1-84) and its N-terminal fragments are well-characterized and mediated by the PTH receptor type 1 (PTH1R), the functions of C-terminal fragments, such as pTH (44-68), are less understood. Human pTH (44-68) is a 25-amino acid peptide fragment that does not activate the classical PTH1R and is therefore considered biologically inactive in assays measuring adenylate cyclase activity. However, emerging evidence suggests the existence of a distinct C-terminal PTH receptor (CPTHR), through which fragments like pTH (44-68) may exert biological effects, often counteracting the actions of N-terminal PTH.
These application notes provide detailed protocols for the labeling of human pTH (44-68) with biotin, fluorescent dyes, and radioisotopes. Labeled pTH (44-68) is a valuable tool for a variety of research applications, including immunoassays, receptor-binding studies, and investigation of the physiological roles of C-terminal PTH fragments.
Amino Acid Sequence of Human pTH (44-68)
The amino acid sequence for human pTH (44-68) is: Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly
This sequence contains multiple primary amines (at the N-terminus and the side chains of three lysine residues) that can be targeted for labeling. It lacks cysteine and tyrosine residues.
Data Presentation: Labeling Strategy and Quantitative Considerations
The choice of labeling technique depends on the intended application. Below is a summary of common labeling strategies for pTH (44-68) and key quantitative parameters to consider.
| Labeling Moiety | Labeling Chemistry | Target Residue(s) | Molar Ratio (Label:Peptide) | Key Application | Advantages | Disadvantages |
| Biotin | NHS-ester | N-terminus, Lysine | 10:1 to 20:1 | Immunoassays, Pull-down assays, Affinity purification | High affinity for streptavidin, signal amplification possible. | Can potentially interfere with biological interactions if labeling site is critical. |
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | N-terminus, Lysine | 5:1 to 10:1 | Fluorescence microscopy, Flow cytometry, FRET studies | Direct visualization, quantitative analysis. | Photobleaching, potential for fluorescence quenching at high labeling densities. |
| Iodine-125 (¹²⁵I) | Oxidative radioiodination or Pre-labeled prosthetic group | Histidine (direct) or N-terminus/Lysine (indirect) | N/A (Specific Activity) | Radioligand binding assays, Radioimmunoassays (RIA) | High sensitivity, low background. | Requires handling of radioactive materials, potential for oxidative damage to the peptide with direct methods. |
Experimental Protocols
Protocol 1: Biotinylation of pTH (44-68) via NHS-Ester Chemistry
This protocol describes the labeling of primary amines on pTH (44-68) with a biotin-NHS ester.
Materials:
-
Human pTH (44-68) peptide
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve pTH (44-68) in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Biotin-NHS Ester Preparation: Immediately before use, dissolve the Biotin-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved Biotin-NHS ester to the peptide solution at a 10:1 to 20:1 molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Follow the manufacturer's instructions for the desalting column.
-
-
Quantification and Storage:
-
Determine the concentration of the biotinylated peptide using a BCA or Bradford protein assay.
-
Assess the degree of biotinylation using a HABA assay if required.
-
Store the biotinylated pTH (44-68) in aliquots at -20°C or -80°C.
-
Protocol 2: Fluorescent Labeling of pTH (44-68) with FITC
This protocol details the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amines of pTH (44-68).
Materials:
-
Human pTH (44-68) peptide
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer, pH 9.0
-
Desalting column
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve pTH (44-68) in 0.1 M carbonate-bicarbonate buffer (pH 9.0) to a concentration of 1-5 mg/mL.
-
FITC Preparation: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction:
-
Slowly add the FITC solution to the peptide solution while gently stirring, to achieve a final molar ratio of 5:1 to 10:1 (FITC:peptide).
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Separate the FITC-labeled peptide from unreacted FITC using a desalting column equilibrated with PBS (pH 7.4).
-
-
Quantification and Storage:
-
Measure the absorbance of the labeled peptide at 280 nm (for peptide concentration, if applicable) and 494 nm (for FITC concentration).
-
Calculate the degree of labeling.
-
Store the FITC-pTH (44-68) at 4°C for short-term use or at -20°C for long-term storage, protected from light.
-
Protocol 3: Radioiodination of pTH (44-68)
Due to the absence of a tyrosine residue, direct radioiodination of pTH (44-68) is less efficient and targets the histidine residue. An alternative and often preferred method is indirect labeling using a pre-iodinated acylating agent such as the Bolton-Hunter reagent.
Materials:
-
Human pTH (44-68) peptide
-
¹²⁵I-labeled Bolton-Hunter Reagent
-
0.1 M Borate buffer, pH 8.5
-
Desalting column or HPLC for purification
-
PBS containing 0.1% BSA
Procedure:
-
Peptide Preparation: Dissolve pTH (44-68) in 0.1 M borate buffer (pH 8.5).
-
Labeling Reaction:
-
The ¹²⁵I-Bolton-Hunter reagent is typically supplied in a sealed vial under an inert atmosphere.
-
Add the peptide solution to the vial containing the dried Bolton-Hunter reagent.
-
Incubate on ice for 30-60 minutes with occasional gentle mixing.
-
-
Quenching the Reaction: Add a quenching buffer (e.g., 0.2 M glycine in borate buffer) to react with any remaining active ester.
-
Purification:
-
Purify the ¹²⁵I-labeled pTH (44-68) from unreacted components using a desalting column or reverse-phase HPLC.
-
-
Quantification and Storage:
-
Determine the specific activity (Ci/mmol) of the labeled peptide using a gamma counter.
-
Store the radiolabeled peptide at -80°C.
-
Mandatory Visualizations
Caption: Workflow for the biotinylation of pTH (44-68) peptide.
Caption: Contrasting signaling pathways of N- and C-terminal PTH fragments.
Application Notes and Protocols: pTH (44-68) (human) in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The intact hormone consists of 84 amino acids. Both the full-length hormone and its N-terminal fragments, such as PTH (1-34), bind to and activate the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR), leading to downstream signaling cascades. In contrast, the human parathyroid hormone fragment pTH (44-68) is a mid-molecule peptide that represents a significant portion of circulating PTH fragments. A key characteristic of pTH (44-68) is its lack of adenylate cyclase-stimulating activity, which is a hallmark of PTH1R activation by N-terminal agonists.[1][2][3] This suggests a distinct biological role or a different mode of receptor interaction for this fragment.
These application notes provide a comprehensive overview of the use of pTH (44-68) in competitive binding assays, including its binding characteristics and a detailed protocol for evaluating its interaction with PTH receptors.
Data Presentation: Binding Characteristics of pTH (44-68)
Quantitative data from competitive binding assays are crucial for understanding the affinity of a ligand for its receptor. Based on available literature, pTH (44-68) demonstrates negligible affinity for the classic PTH1R when competed against N-terminal or full-length PTH radioligands.
| Ligand | Radioligand | Cell Line/System | Binding Affinity (IC50/Ki) | Reference |
| pTH (44-68) (human) | [Nle8,18,Tyr34]bovine PTH-(1-34)amide | Osteoblast-like and rat parathyroid (PT-r3) cells | No displacement observed | [4] |
| pTH (44-68) (human) | Radiolabeled mutPTH-(1-84) or mutPTH-(19-84) | Osteoblast-like and rat parathyroid (PT-r3) cells | No displacement observed | [4] |
| Synthetic pTH fragments (including 44-68) | PTH(1-34) radioligands | Renal membranes or bone cells | Did not compete for binding | [1] |
Note: The lack of displacement in these studies indicates an extremely high IC50 or Ki value, suggesting that pTH (44-68) does not bind to the PTH1R in a manner that competes with N-terminal or full-length PTH ligands under standard assay conditions. However, it is important to note that some studies have identified specific receptors for the C-terminal region of PTH, though pTH (44-68) did not show binding to these either.[4]
Signaling Pathways
The canonical signaling pathway for PTH involves the binding of the N-terminus of PTH to the PTH1R, which leads to the activation of G proteins, primarily Gs and Gq. Gs activation stimulates adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA). Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). As pTH (44-68) lacks the ability to stimulate adenylyl cyclase, it does not activate the Gs-AC-cAMP pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for PTH1R
This protocol describes a standard competitive binding assay to determine the ability of a test compound, such as pTH (44-68), to compete with a radiolabeled ligand for binding to the PTH1 receptor.
Materials:
-
Cells or Membranes: HEK293 or COS-7 cells transiently or stably expressing the human PTH1 receptor, or membrane preparations from these cells.
-
Radioligand: Typically a high-affinity PTH1R agonist or antagonist, such as [125I]-PTH(1-34) or [125I]-[Nle8,18,Tyr34]bovine PTH-(1-34)amide.
-
Test Compound: pTH (44-68) (human).
-
Unlabeled Competitor (Positive Control): Unlabeled PTH (1-34) or another known PTH1R ligand.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM KCl, 2 mM CaCl2, 5% (w/v) heat-inactivated horse serum, 0.5% (w/v) BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-treated with a blocking agent like polyethylenimine (PEI).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (pTH (44-68)) and the unlabeled positive control (e.g., PTH (1-34)) in binding buffer. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Dilute the radioligand in binding buffer to a final concentration that is typically at or below its Kd for the PTH1R (e.g., 50-100 pM).
-
-
Assay Setup:
-
In a 96-well plate or individual tubes, add the following in order:
-
Binding buffer
-
Test compound (pTH (44-68)) or unlabeled positive control at various concentrations.
-
For total binding, add binding buffer instead of a competitor.
-
For non-specific binding, add a high concentration of the unlabeled positive control (e.g., 1 µM PTH (1-34)).
-
-
Add the cell membranes or whole cells (typically 10-50 µg of membrane protein or 1-5 x 10^5 cells per well).
-
Initiate the binding reaction by adding the radioligand to all wells.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Expected Outcome for pTH (44-68)
Conclusion
The human pTH (44-68) fragment does not appear to be a competitive ligand for the PTH1 receptor in standard binding assays that utilize N-terminal or full-length PTH radioligands. Its lack of adenylate cyclase stimulation further distinguishes it from the biologically active N-terminal fragments. Researchers investigating the effects of pTH (44-68) should consider alternative mechanisms of action, such as binding to a distinct receptor subtype or allosteric modulation of the PTH1R, which may not be detected in a classic competitive binding format. The protocols and data presented here provide a framework for the initial characterization of pTH (44-68) and highlight its unique properties in the context of parathyroid hormone biology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing pTH (44-68) (human) Antibody Specificity
Welcome to the technical support center for pTH (44-68) (human) antibody optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols to enhance antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the pTH (44-68) fragment?
The pTH (44-68) fragment is a mid-region fragment of the full-length human parathyroid hormone (pTH 1-84). Antibodies with high affinity for this specific region are valuable tools in clinical radioimmunoassays and experimental research.[1] The specificity of these antibodies is crucial for accurately distinguishing between different circulating forms of PTH.
Q2: Why is optimizing the specificity of my pTH (44-68) antibody important?
Optimizing the specificity of your pTH (44-68) antibody is critical to avoid cross-reactivity with the intact PTH (1-84) and other circulating fragments.[2][3] Inaccurate measurements due to poor specificity can lead to misinterpretation of results, particularly in clinical settings where precise quantification of different PTH forms is essential for diagnosing and managing metabolic bone diseases.
Q3: What are the common causes of non-specific binding with pTH (44-68) antibodies?
Common causes of non-specific binding include:
-
Cross-reactivity: The antibody may recognize similar epitopes on other PTH fragments or unrelated proteins.[4][5]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites on the assay surface (e.g., microplate wells or western blot membranes) can lead to high background signals.[6][7]
-
Incorrect antibody concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.[8]
-
Suboptimal assay conditions: Factors such as incubation time, temperature, and buffer composition can influence antibody binding specificity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with pTH (44-68) antibodies.
Issue 1: High background signal in ELISA or Western Blot.
-
Question: I am observing a high background signal in my ELISA/Western Blot assay using an anti-pTH (44-68) antibody. What could be the cause and how can I fix it?
-
Answer: High background can obscure your specific signal. Here are some potential causes and solutions:
-
Inadequate Blocking: The blocking buffer may not be optimal.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[9] You can also try different blocking agents (e.g., switch from BSA to non-fat milk or vice versa, but be aware that milk-based blockers can interfere with the detection of phosphorylated proteins).[6][8] Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can also be effective.[10]
-
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too high.
-
Solution: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. Reducing the concentration can decrease non-specific binding.[8]
-
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies.
-
Contamination: Reagents or samples may be contaminated.
-
Issue 2: The antibody shows cross-reactivity with full-length pTH (1-84) or other fragments.
-
Question: My pTH (44-68) antibody is detecting the intact pTH (1-84) and/or other PTH fragments. How can I improve its specificity?
-
Answer: Cross-reactivity is a common challenge. Here are some strategies to enhance specificity:
-
Competitive ELISA: This technique can be used to assess and improve specificity.
-
Solution: Perform a competitive ELISA by pre-incubating your antibody with an excess of the potentially cross-reacting fragments (e.g., pTH 1-84, pTH 1-34) before adding it to the wells coated with the pTH (44-68) fragment. This will block the antibody's binding sites that recognize the cross-reacting fragments.
-
-
Affinity Purification: If you are using a polyclonal antibody, affinity purification can isolate the antibody population with the highest specificity for the pTH (44-68) fragment.
-
Optimize Assay Conditions:
-
Solution: Adjusting incubation times, temperatures, and the ionic strength of your buffers can sometimes reduce cross-reactivity by favoring the higher-affinity interaction with the target fragment.
-
-
Issue 3: Weak or no signal is detected.
-
Question: I am not getting a strong signal, or any signal at all, in my assay. What should I do?
-
Answer: A weak or absent signal can be due to several factors:
-
Low Antibody Concentration: The concentration of your primary or secondary antibody may be too low.
-
Solution: Increase the antibody concentration or the incubation time. Overnight incubation at 4°C is often recommended for the primary antibody.
-
-
Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.
-
-
Problem with Detection Reagents: The enzyme conjugate or substrate may be inactive.
-
Solution: Use fresh detection reagents and ensure they are compatible with your assay.
-
-
Insufficient Antigen: The concentration of the pTH (44-68) fragment in your sample may be too low.
-
Solution: If possible, concentrate your sample or use a more sensitive detection method.
-
-
Quantitative Data
The following tables summarize key quantitative data related to pTH antibody specificity.
Table 1: Cross-Reactivity of a Polyclonal Anti-Human PTH Antibody in a Two-Site Sandwich Immunoassay
| Cross-Reactant | Concentration (pg/mL) | % Cross-Reactivity |
| pTH (44-68) fragment | 100,000 | ≤ 2% |
| pTH (53-84) fragment | 100,000 | ≤ 2% |
| pTH (7-84) fragment | 300 | 51.4% |
| Calcitonin | 100,000 | ≤ 2% |
| Beta-Cross Laps | 1,000 | ≤ 2% |
| Osteocalcin | 50,000 | ≤ 2% |
Data from a 510(k) Substantial Equivalence Determination Decision Summary from the FDA.[13] This table illustrates the varying levels of cross-reactivity of a PTH immunoassay with different PTH fragments and other related molecules.
Table 2: Affinity Constants of Sheep Anti-PTH Antisera
| Antiserum | Target Antigen | Affinity Constant (l/mol) |
| S 478 | Intact Hormone | 0.6 x 10¹³ |
| S 469 | pTH (44-68) fragment | 0.84 x 10¹³ |
This data highlights the high affinity of certain antibodies specifically for the pTH (44-68) fragment.[1]
Experimental Protocols
1. Competitive ELISA Protocol for Assessing Antibody Specificity
This protocol is designed to determine the specificity of a pTH (44-68) antibody by assessing its cross-reactivity with other PTH fragments.
Materials:
-
Microtiter plate
-
pTH (44-68) antibody
-
pTH (44-68) peptide (for coating)
-
Potentially cross-reacting peptides (e.g., pTH 1-84, pTH 1-34, pTH 53-84)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a microtiter plate with 1-10 µg/mL of pTH (44-68) peptide in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Incubation: In separate tubes, pre-incubate the pTH (44-68) antibody with varying concentrations of the potentially cross-reacting peptides for 1-2 hours at room temperature. Include a control with no competing peptide.
-
Addition to Plate: Add the antibody-peptide mixtures to the coated wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution.
-
Read Plate: Measure the absorbance at 450 nm. A decrease in signal in the presence of a competing peptide indicates cross-reactivity.
2. Western Blot Protocol for Specificity Testing
This protocol allows for the assessment of antibody specificity against different PTH fragments separated by size.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
pTH (44-68) antibody
-
Samples containing different PTH fragments (e.g., cell lysates, purified fragments)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Sample Preparation: Prepare your protein samples containing the different PTH fragments.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the pTH (44-68) antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using an appropriate imaging system. The presence of a band at the expected molecular weight of the pTH (44-68) fragment and the absence of bands for other fragments indicates high specificity.
3. Immunoprecipitation (IP) Protocol for Isolating pTH (44-68)
This protocol can be used to specifically pull down the pTH (44-68) fragment from a complex mixture.
Materials:
-
Cell lysate or sample containing pTH fragments
-
pTH (44-68) antibody
-
Protein A/G agarose beads
-
IP Lysis Buffer
-
Wash Buffer
-
Elution Buffer
Procedure:
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Antibody Incubation: Add the pTH (44-68) antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with cold IP wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting to confirm the specific immunoprecipitation of the pTH (44-68) fragment.
Visualizations
Caption: A simplified diagram of the PTH signaling pathway initiated by the binding of PTH to its receptor.
Caption: A logical workflow for optimizing and validating pTH (44-68) antibody specificity.
Caption: A troubleshooting flowchart for common issues encountered with pTH (44-68) antibodies.
References
- 1. Human parathyroid hormone: antibody characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Western blot blocking: Best practices | Abcam [abcam.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. arp1.com [arp1.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
troubleshooting pTH (44-68) (human) immunoassay interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PTH (44-68) (human) immunoassay.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during PTH (44-68) immunoassays, offering potential causes and solutions in a question-and-answer format.
High Background
Question: What are the common causes of high background in my PTH (44-68) ELISA, and how can I resolve it?
Answer: High background can obscure your results and reduce assay sensitivity. Common causes and their solutions are outlined below.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles. Ensure adequate soak time (e.g., 30 seconds) between washes to remove all unbound reagents.[1][2][3] |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay. |
| Improper Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody). |
| High Antibody Concentration | Titrate the detection antibody to determine the optimal concentration that provides a good signal without increasing the background. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample. Run a control with no primary antibody to test for non-specific binding of the secondary antibody. |
| Incubation Temperature Too High | Ensure incubations are carried out at the temperature specified in the protocol. Avoid placing plates near heat sources.[3] |
| Substrate Reagent Issues | The substrate may have been exposed to light or contaminated. Use fresh, properly stored substrate. If the substrate is light-sensitive, incubate the plate in the dark.[3][4] |
No Signal or Weak Signal
Question: I am not getting any signal, or the signal is very weak in my PTH (44-68) assay. What could be the problem?
Answer: A lack of signal can be frustrating. Here are several potential reasons and how to troubleshoot them.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilutions and ensure they were added in the correct order as per the protocol.[1][5] |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.[5] |
| Insufficient Antibody or Antigen | The concentration of the capture or detection antibody may be too low. Consider increasing the antibody concentration or the incubation time.[6][7] Ensure the sample contains detectable levels of PTH (44-68). |
| Problem with the Standard | If the samples show a signal but the standard curve is flat, the standard may have degraded. Use a fresh vial of the standard.[1][5] |
| Inactive Enzyme Conjugate | The enzyme conjugate (e.g., HRP) may be inactive. Test the activity of the conjugate and substrate independently. Avoid using buffers containing sodium azide, as it inhibits HRP activity. |
| Incorrect Plate Reader Settings | Confirm that the plate reader is set to the correct wavelength for the substrate used.[6][7] |
| Over-washing | Vigorous or excessive washing can strip the antibody or antigen from the plate. Ensure the washing procedure is not too harsh.[7] |
Poor Precision/High Coefficient of Variation (CV)
Question: My duplicate or triplicate readings are not consistent, leading to a high CV. How can I improve the precision of my assay?
Answer: Poor precision can compromise the reliability of your results. The following are common causes and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability. Change pipette tips between each standard, control, and sample.[8] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before pipetting them into the wells.[3] |
| Plate Washing Inconsistency | Use an automated plate washer if possible to ensure uniform washing across the plate. If washing manually, ensure all wells are filled and aspirated completely and consistently.[9] |
| Temperature Gradients | Avoid stacking plates during incubation, as this can create temperature differences across the plates. Ensure the plate is at a uniform temperature before reading.[10] |
| Edge Effects | "Edge effects" can occur due to temperature variations or evaporation in the outer wells. To mitigate this, you can fill the outer wells with buffer or water and not use them for samples or standards. |
| Contamination | Cross-contamination between wells can lead to inconsistent results. Be careful not to splash reagents between wells. |
Immunoassay Interference
Interference is a significant challenge in immunoassays, leading to inaccurate results. This section details common types of interference and provides protocols for their identification and mitigation.
Matrix Effects
Question: What are matrix effects, and how can I determine if they are affecting my PTH (44-68) assay?
Answer: The "matrix" refers to all the components in a sample other than the analyte of interest. These components can interfere with the antibody-antigen binding, leading to either falsely high or low results.
A spike and recovery experiment is the standard method to assess matrix effects.
Experimental Protocol: Spike and Recovery
-
Prepare Spiked and Unspiked Samples:
-
Take two aliquots of your sample matrix.
-
To one aliquot ("spiked sample"), add a known concentration of PTH (44-68) standard. The final concentration should be in the mid-range of your standard curve.
-
The other aliquot remains the "unspiked sample".
-
-
Prepare a Control Spike:
-
Add the same amount of PTH (44-68) standard to the assay diluent. This serves as the control.
-
-
Assay the Samples:
-
Run the unspiked sample, the spiked sample, and the control spike in your ELISA.
-
-
Calculate Percent Recovery:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Control Spike] * 100
-
Acceptable recovery is typically within 80-120%.[11]
-
Interpreting Spike and Recovery Results
| % Recovery | Interpretation | Recommended Action |
| 80-120% | No significant matrix effect. | Proceed with the assay. |
| <80% | Matrix is inhibiting the signal. | Dilute the sample in assay buffer and repeat the spike and recovery experiment.[12] |
| >120% | Matrix is enhancing the signal. | Dilute the sample in assay buffer and repeat the spike and recovery experiment.[12] |
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Antibody-Related Interference
Question: My results are unexpectedly high and do not correlate with the clinical picture. Could this be due to antibody interference?
Answer: Yes, endogenous antibodies in the sample can interfere with the assay, often leading to falsely elevated results. Common culprits include heterophilic antibodies, human anti-animal antibodies (HAAA), and rheumatoid factor (RF).[13] These antibodies can cross-link the capture and detection antibodies in a sandwich ELISA, mimicking the presence of the analyte.[14][15]
-
Serial Dilution:
-
Protocol: Perform a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) in the assay diluent.
-
Interpretation: If interfering antibodies are present, the results will not be linear upon dilution. That is, the measured concentration will not decrease proportionally with the dilution factor.[16]
-
-
Use of a Different Assay:
-
Protocol: Re-test the sample using an assay from a different manufacturer that uses different antibodies.
-
Interpretation: A significantly different result with another assay suggests interference in the initial assay.[16]
-
-
PEG Precipitation (for Macro-PTH):
-
Macro-PTH is a complex of PTH with an immunoglobulin, which can cause falsely high readings. Polyethylene glycol (PEG) can be used to precipitate these large complexes.
-
Experimental Protocol:
-
Mix the patient serum 1:1 with a 25% PEG 6000 solution.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Measure the PTH concentration in the supernatant.
-
-
Interpretation: A significant drop in the PTH concentration after PEG precipitation indicates the presence of macro-PTH.[17]
-
Troubleshooting Workflow for Antibody Interference
References
- 1. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 2. arp1.com [arp1.com]
- 3. novateinbio.com [novateinbio.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. arp1.com [arp1.com]
- 8. arp1.com [arp1.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. woongbee.com [woongbee.com]
- 12. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. PTH immunoassay interference: differential diagnosis with normocalcemic primary hyperparathyroidism? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mabtech.com [mabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Rheumatoid Factors by ELISA | Springer Nature Experiments [experiments.springernature.com]
pTH (44-68) (human) peptide stability and storage protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the pTH (44-68) (human) peptide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized pTH (44-68) peptide?
For optimal long-term stability, the lyophilized pTH (44-68) peptide should be stored in a desiccated environment at -20°C or -80°C.[1] Under these conditions, the peptide can be stable for up to two years at -80°C and one year at -20°C. To prevent degradation from moisture, ensure the container is tightly sealed.
2. What is the recommended procedure for reconstituting the pTH (44-68) peptide?
It is recommended to reconstitute the lyophilized peptide in sterile, high-purity water (e.g., Milli-Q or equivalent). The peptide is soluble in water at concentrations of 100 mg/mL or higher.[1] For reconstitution, bring the vial to room temperature before opening to avoid condensation. Add the desired volume of water, gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
3. How should I store the reconstituted pTH (44-68) peptide solution?
Once reconstituted, the peptide solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. At -80°C, the solution is stable for up to six months, while at -20°C, it is stable for up to one month.[1] For short-term storage (a few days), the solution can be kept at 4°C.
4. Is the pTH (44-68) peptide susceptible to freeze-thaw cycles?
While specific data for pTH (44-68) is limited, peptide stability can be compromised by repeated freeze-thaw cycles.[2][3] These cycles can lead to aggregation and degradation. It is strongly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid multiple freeze-thaw events. One study on intact PTH showed a mean relative change of 6.59% after a single freeze-thaw cycle.[2]
5. What are the main degradation pathways for pTH (44-68)?
Common degradation pathways for peptides like pTH (44-68) include:
-
Proteolysis: Enzymatic cleavage of peptide bonds, especially when working with biological samples like plasma or serum.[4][5]
-
Oxidation: Methionine and other susceptible residues can be oxidized, affecting peptide structure and function.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, introducing a negative charge and potentially altering conformation.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can impact bioactivity.[6]
6. How can I minimize peptide degradation during my experiments?
To minimize degradation:
-
Use high-purity solvents and reagents.
-
Work on ice when handling the peptide solution.
-
Incorporate protease inhibitors when working with biological samples.
-
Avoid repeated freeze-thaw cycles.
-
Store the peptide under the recommended conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage or handling. | - Verify storage conditions and handling procedures.- Use a fresh aliquot of the peptide.- Perform a stability analysis (e.g., by HPLC) to check for degradation. |
| Inaccurate peptide concentration. | - Re-quantify the peptide concentration using a reliable method (e.g., UV-Vis spectroscopy, amino acid analysis). | |
| Precipitation observed in the peptide solution | Peptide aggregation. | - Gently warm the solution to see if the precipitate redissolves.- If precipitation persists, consider centrifugation to remove the insoluble material. The supernatant may still be usable, but the concentration should be re-determined.- For future use, consider storing at a lower concentration or in a different buffer. |
| Low solubility in the chosen buffer. | - Although soluble in water, some experimental buffers may reduce solubility. Try dissolving in a small amount of a different solvent like DMSO before diluting with your experimental buffer. | |
| Inconsistent results between experiments | Variability in peptide stability or concentration between aliquots. | - Ensure all aliquots are stored under identical conditions.- Minimize the time the peptide is kept at room temperature during experiments.- Use a consistent protocol for thawing and handling the peptide. |
| Presence of interfering substances in the experimental system. | - Run appropriate controls to identify any interfering components. |
Quantitative Data Summary
While specific quantitative stability data for pTH (44-68) is limited in the literature, the following tables provide a summary of storage recommendations and stability data for intact PTH and its fragments, which can serve as a valuable reference.
Table 1: Recommended Storage Conditions for pTH (44-68) (Human) Peptide
| Form | Temperature | Duration | Reference |
| Lyophilized Powder | -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] | |
| In Solvent | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Table 2: Stability of Intact Parathyroid Hormone (PTH) in Human Samples (for reference)
| Sample Type | Storage Temperature | Duration | Stability | Reference |
| Serum | Room Temperature | Up to 8 hours | Stable | |
| 4°C | Up to 24 hours | Stable | ||
| -20°C | Up to 1 month | Stable | ||
| EDTA Plasma | Room Temperature | Up to 25 hours | Stable | |
| 4°C | Up to 14 days | Stable |
Experimental Protocols
Protocol: Assessing pTH (44-68) Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for evaluating the stability of pTH (44-68) under various conditions. Researchers should optimize the HPLC method for their specific instrumentation and peptide batch.
1. Materials:
-
pTH (44-68) (human) peptide
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers of various pH for stability testing (e.g., citrate, phosphate, Tris)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Method:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Preparation of pTH (44-68) Stock Solution:
-
Reconstitute the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
-
Stability Study Setup:
-
Dilute the stock solution to a final concentration of 100 µg/mL in the different buffers to be tested (e.g., pH 3, 5, 7.4, 9).
-
Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution at 214 nm or 280 nm.
-
The retention time of the intact pTH (44-68) should be determined from the t=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area of the main peak to the initial peak area at t=0.
-
Plot the percentage of remaining peptide against time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for assessing peptide stability.
Caption: Troubleshooting decision tree for peptide experiments.
References
- 1. pTH (44-68) (human) TFA | Thyroid Hormone Receptor | | Invivochem [invivochem.com]
- 2. STABILITY OF SERUM BONE-MINERAL, KIDNEY, AND CARDIAC BIOMARKERS AFTER A FREEZE-THAW CYCLE: THE ARIC STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-dependent intracellular degradation of parathyroid hormone: a possible mechanism for the regulation of hormone stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Synthesis of pTH (44-68) (human)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing the human parathyroid hormone fragment pTH (44-68).
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of human pTH (44-68)?
The amino acid sequence for human pTH (44-68) is: Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly
Q2: What are the primary challenges in the solid-phase peptide synthesis (SPPS) of pTH (44-68)?
The main challenges in synthesizing pTH (44-68) via Fmoc-SPPS include:
-
Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions.
-
Difficult Couplings: Certain amino acid sequences can be sterically hindered, making the formation of peptide bonds inefficient.
-
Side Reactions: Amino acids with reactive side chains, such as Asp, Gln, and Arg, are prone to undesirable side reactions under synthesis conditions.
-
Purification: Removing deletion sequences and by-products from the crude peptide can be challenging.
Q3: What is the biological activity of synthetic pTH (44-68)?
Synthetic pTH (44-68) is a fragment of the full-length parathyroid hormone. Crucially, it lacks the adenylate cyclase-stimulating activity associated with the N-terminal region of PTH.[1][2] Therefore, it does not activate the canonical PTH1 receptor signaling pathway. It is often used in research to study the mechanisms of action of PTH, potentially as a negative control or to investigate the functions of C-terminal PTH fragments.[3]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Peptide
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents. - Perform couplings at an elevated temperature. - Consider using a low-substitution resin to increase the distance between peptide chains. |
| Incomplete Fmoc Deprotection | - Increase the deprotection time or use a stronger base solution (e.g., DBU/piperidine). - Monitor Fmoc removal by UV absorbance of the fulvene-piperidine adduct. |
| Inefficient Amino Acid Coupling | - Use a more potent coupling reagent such as HBTU, HATU, or COMU. - Double couple problematic residues. - Monitor coupling completion with a colorimetric test (e.g., ninhydrin test). |
Problem 2: Impurities in the Crude Product
Possible Causes & Solutions:
| Side Reaction | Amino Acids Involved | Mitigation Strategy |
| Aspartimide Formation | Asp-Gly, Asp-Ser, Asp-Ala | - Use protecting groups on the backbone amide of the residue preceding Asp. - Add HOBt to the piperidine deprotection solution. |
| Pyroglutamate Formation | N-terminal Gln | - Ensure the N-terminal Fmoc group is not prematurely removed. - Add HOBt to the deprotection solution. |
| Sulfonation of Arginine | Arg | - Carefully select the cleavage cocktail and scavengers to minimize this side reaction. |
| Dehydration of Asparagine and Glutamine | Asn, Gln | - Use side-chain protecting groups that are stable to the synthesis conditions. |
Experimental Protocols
General Protocol for Fmoc-SPPS of pTH (44-68)
This is a generalized protocol and may require optimization based on the specific synthesizer and reagents used.
-
Resin Selection and Swelling:
-
Start with a pre-loaded Wang or Rink Amide resin with the C-terminal glycine.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Monitoring:
-
Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Experimental Workflow for pTH (44-68) Synthesis
A generalized workflow for the synthesis and purification of pTH (44-68) using Fmoc-SPPS.
Canonical PTH/PTH1R Signaling Pathway
The canonical PTH signaling pathway via the PTH1 receptor, which is not activated by pTH (44-68).
References
minimizing cross-reactivity of pTH (44-68) antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-reactivity and other common issues encountered when using parathyroid hormone (pTH) (44-68) antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of pTH (44-68) antibodies?
A1: Antibodies targeting the pTH (44-68) fragment are most commonly utilized as a component in "intact" PTH (iPTH) sandwich immunoassays, such as ELISA. In these assays, a capture antibody targets one region of the PTH molecule (e.g., the N-terminus), while a detection antibody, often the anti-pTH (44-68) antibody, binds to the mid-region of the hormone. This two-site recognition is designed to specifically measure the full-length, biologically active 1-84 amino acid PTH molecule.
Q2: What are the main sources of cross-reactivity with pTH (44-68) antibodies?
A2: The primary source of cross-reactivity is with other circulating PTH fragments that contain the (44-68) epitope. In conditions such as renal impairment, the clearance of C-terminal and mid-region PTH fragments is reduced, leading to their accumulation in circulation.[1] If these fragments are recognized by the pTH (44-68) antibody, it can lead to an overestimation of the intact PTH levels.
Q3: How can I assess the specificity of my pTH (44-68) antibody?
A3: The specificity of your antibody should be validated through cross-reactivity testing with various PTH fragments. This is typically done by performing a competitive ELISA or a similar immunoassay where increasing concentrations of different PTH fragments are added to assess their ability to interfere with the binding of the antibody to its target. Results are often presented as a percentage of cross-reactivity.
Q4: What are the critical factors to consider when setting up an immunoassay with a pTH (44-68) antibody?
A4: Key factors include:
-
Antibody Pairing: In a sandwich assay, ensure that the capture and detection antibodies recognize distinct epitopes on the PTH molecule that do not sterically hinder each other.
-
Blocking: Proper blocking of non-specific binding sites on the solid phase (e.g., microplate well) is crucial to minimize background signal.
-
Wash Steps: Thorough and consistent washing steps are essential to remove unbound reagents and reduce background.
-
Sample Handling: PTH is a labile molecule. Proper collection and storage of samples (e.g., using EDTA plasma and avoiding repeated freeze-thaw cycles) are critical for accurate measurement.[2]
Troubleshooting Guides
High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers. Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with the capture antibody or other proteins in the sample. Run a control with only the secondary antibody to check for non-specific binding. |
| Ineffective Washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step. Adding a surfactant like Tween-20 (0.05%) to the wash buffer can also help. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. High antibody concentrations can lead to non-specific binding. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure proper storage of all components. |
Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive Antibody | Verify the storage conditions and expiration date of the antibody. Avoid repeated freeze-thaw cycles. Test the antibody on a positive control known to express the target antigen. |
| Suboptimal Antibody Dilution | Perform a titration experiment to determine the optimal working concentration for both the primary and secondary antibodies. |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of your buffers are within the optimal range for your antibodies. Some antibodies may have specific buffer requirements. |
| Insufficient Incubation Time | Optimize the incubation times for the primary and secondary antibodies. While overnight incubation at 4°C is common for the primary antibody, longer or shorter times may be necessary. |
| Poor Antigen Binding | For IHC, ensure proper tissue fixation and perform antigen retrieval to unmask the epitope. For ELISA, confirm that the coating antibody has been properly immobilized on the plate. |
Quantitative Data Summary
Table 1: Example Cross-Reactivity of a pTH (44-68) Antibody-Based Immunoassay
| Cross-Reactant | Concentration Tested (pg/mL) | % Cross-Reactivity |
| pTH (1-34) | 1,000 | < 0.1% |
| pTH (39-84) | 100,000 | < 0.01% |
| pTH (53-84) | 20,000 | < 0.1% |
| pTH (7-84) | 300 | ~50% |
| Calcitonin | 100,000 | < 0.01% |
Note: This table is a composite of representative data and may not reflect the performance of a specific antibody lot. Users should always refer to the datasheet provided by the manufacturer or perform their own validation.[3][4]
Experimental Protocols & Workflows
General Workflow for Minimizing Cross-Reactivity
Caption: A logical workflow for minimizing cross-reactivity.
Detailed Protocol: Sandwich ELISA for Intact PTH
1. Plate Coating:
-
Dilute the capture antibody (e.g., anti-N-terminal PTH) to a pre-optimized concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare a standard curve using recombinant intact PTH.
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
-
Dilute the HRP-conjugated anti-pTH (44-68) antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
5. Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
Signaling Pathway (Illustrative)
While pTH (44-68) itself is a fragment and not the primary signaling molecule, it is a key epitope for detecting the full-length PTH (1-84) which does initiate a signaling cascade.
Caption: Simplified PTH signaling cascade.
References
Technical Support Center: Protocol Refinement for PTH (44-68) Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Parathyroid Hormone (PTH) fragments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during cell-based assays involving the PTH (44-68) fragment.
Frequently Asked Questions (FAQs)
Q1: What is PTH (44-68) and how does it relate to full-length PTH?
Parathyroid Hormone (PTH) is an 84-amino acid peptide that is the primary regulator of calcium and phosphate homeostasis.[1][2] PTH (44-68) is a mid-region fragment of the full-length hormone, PTH (1-84).[3] Unlike the N-terminal fragments (like PTH 1-34), which are known to be biologically active, C-terminal and mid-region fragments have different physiological roles and receptor interactions that are still being investigated.[4]
Q2: I am not observing any cellular response (e.g., cAMP increase) with PTH (44-68) in my assay. Is my experiment failing?
It is the scientifically established consensus that this is the expected result. The PTH (44-68) fragment does not stimulate adenylyl cyclase activity, which is the classical signaling pathway for the PTH type 1 receptor (PTH1R).[4][5][6] Therefore, in cell-based assays that measure cyclic AMP (cAMP) accumulation as a readout for PTH1R activation, PTH (44-68) is expected to be inactive and is often used as a negative control. The N-terminal region of PTH is crucial for binding to and activating the PTH1R to trigger the Gαs-cAMP signaling cascade.[1][7]
Q3: Which signaling pathways are activated by the biologically active forms of PTH?
The primary receptor for PTH is the PTH1R, a G protein-coupled receptor (GPCR).[7] Binding of active PTH (e.g., PTH 1-34 or PTH 1-84) to the PTH1R primarily activates two major signaling pathways:
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8][9]
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[4][8][9]
The receptor can also signal through β-arrestin pathways.[7]
Q4: What are the appropriate positive and negative controls for a PTH receptor activation assay?
-
Positive Controls:
-
PTH (1-34): This is the most common positive control as it contains the minimal sequence required for PTH1R activation and is widely available.
-
PTH (1-84): The full-length, endogenous hormone.
-
-
Negative Controls:
-
PTH (44-68): As it does not activate the classical PTH1R signaling pathways.
-
Vehicle: The buffer or medium used to dissolve the peptides.
-
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues in cell-based assays where PTH (44-68) might be used, likely as a negative control alongside an active PTH fragment.
Issue 1: No signal observed with the positive control (e.g., PTH 1-34).
| Possible Cause | Recommended Solution |
| Cell Line Issues | Verify that the cell line used expresses a sufficient number of functional PTH1 receptors. Use a validated cell line (e.g., HEK293 or UMR-106 cells stably expressing PTH1R).[10][11] Confirm cell viability and ensure they are not past their optimal passage number. |
| Peptide Integrity | Ensure the positive control peptide (PTH 1-34) has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions from a stock solution for each experiment. |
| Assay Protocol | Review the assay protocol for errors in reagent concentration, incubation times, or temperature. For cAMP assays, ensure a phosphodiesterase (PDE) inhibitor like IBMX is included to prevent cAMP degradation.[12][13] |
| Detection Reagents | Confirm that the assay detection reagents (e.g., cAMP detection kit, calcium indicators) are within their expiration date and are functioning correctly. Run a standard curve or use a known activator of the signaling pathway (e.g., Forskolin for adenylyl cyclase) to validate the detection system.[13] |
Issue 2: High background signal in all wells, including negative controls.
| Possible Cause | Recommended Solution |
| Cellular Stress | Over-confluent or unhealthy cells can lead to non-specific signaling. Ensure cells are seeded at an optimal density and are healthy at the time of the assay. |
| Assay Buffer Components | Components in the assay buffer or media (e.g., serum) may be interfering with the assay. Switch to a serum-free medium for the stimulation step if possible. |
| Reagent Contamination | Check for contamination in reagents or cell culture. Use fresh, sterile solutions. |
| Constitutive Activity | The receptor may have high constitutive (agonist-independent) activity in your cell line. This can sometimes be reduced by lowering receptor expression levels or using inverse agonists to establish a baseline. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Numbers | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of peptides and reagents. |
| Edge Effects in Plates | "Edge effects" can occur in multi-well plates. Avoid using the outermost wells or ensure they are filled with buffer/media to maintain humidity. |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces. Consider using low-adsorption plates or including a carrier protein like BSA (0.1%) in your buffers. |
Quantitative Data Summary
The following table summarizes typical performance data for a standard positive control, PTH (1-34), in a cAMP accumulation assay using cells expressing the PTH1 receptor. This data provides a benchmark for what to expect from a functional assay.
| Parameter | PTH (1-34) | PTH (44-68) | Reference |
| EC50 (cAMP accumulation) | 0.1 - 1.0 nM | No activity | [14] |
| Expected Outcome | Dose-dependent increase in cAMP | No significant increase in cAMP | [4][6] |
Experimental Protocols & Visualizations
Protocol: cAMP Accumulation Assay
This protocol describes a typical cell-based assay to measure PTH1R activation by monitoring intracellular cAMP levels.
1. Cell Plating:
-
Culture HEK293 cells stably expressing the human PTH1 receptor (HEK293-PTH1R) in appropriate growth medium.
-
Trypsinize and re-suspend cells. Perform a cell count.
-
Seed the cells into a 96-well white, solid-bottom plate at a density of 20,000-40,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂.
2. Ligand Preparation:
-
Prepare a stock solution of PTH (1-34) and PTH (44-68) in an appropriate solvent (e.g., water with 0.1% BSA).
-
Perform serial dilutions in stimulation buffer (e.g., HBSS or DMEM) to create a dose-response curve.
3. Assay Procedure:
-
Gently aspirate the growth medium from the wells.
-
Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of the prepared peptide dilutions (including positive control, negative control, and vehicle) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
4. Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based kits like GloSensor). Follow the manufacturer's instructions.
5. Data Analysis:
-
Plot the response (e.g., luminescence, HTRF ratio) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ for the positive control.
Diagrams
Caption: Workflow for a typical PTH1R-mediated cAMP accumulation assay.
Caption: Simplified signaling pathways of the PTH1 receptor.
Caption: Troubleshooting logic for interpreting PTH (44-68) assay results.
References
- 1. droracle.ai [droracle.ai]
- 2. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pTH (44-68) (human) TFA | Thyroid Hormone Receptor | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MOLECULAR AND CELLULAR MECHANISMS OF THE ANABOLIC EFFECT OF INTERMITTENT PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with pTH (44-68) (human)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human parathyroid hormone fragment (44-68) [pTH (44-68)].
Frequently Asked Questions (FAQs)
Q1: What is pTH (44-68) (human) and what is its primary characteristic?
A1: pTH (44-68) is a fragment of human parathyroid hormone (pTH).[1] A key characteristic of this fragment is that it does not stimulate adenylate cyclase activity, a function associated with the intact pTH molecule.[1][2]
Q2: What is the reported solubility of pTH (44-68) (human)?
A2: One supplier reports the solubility of pTH (44-68) (human) as a trifluoroacetate (TFA) salt to be greater than or equal to 100 mg/mL in water.[2] However, the solubility of lyophilized peptides can vary depending on their purity, salt form, and the solvent used.
Q3: What is the proposed mechanism of action for pTH (44-68) and other C-terminal fragments?
A3: C-terminal fragments of PTH, like pTH (44-68), are believed to act through a distinct C-terminal PTH receptor (CPTHR), not the classical PTH1 receptor. Activation of this putative receptor can lead to downstream signaling events that include increases in intracellular calcium, activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK). These pathways may ultimately regulate osteoclast formation and promote apoptosis in osteoblasts and osteocytes.
Q4: Can pTH (44-68) be used in in vivo studies?
A4: Yes, pTH (44-68) can be used in in vivo studies. Formulations for injection may involve solvents like DMSO, Tween 80, and saline, or DMSO and corn oil.[2] For oral administration, it can be dissolved in PEG400 or suspended in solutions like carboxymethyl cellulose.[2]
Troubleshooting Guide: Solubility Issues
Issue 1: Lyophilized pTH (44-68) powder is difficult to dissolve in aqueous buffers like Phosphate Buffered Saline (PBS).
Possible Cause: The peptide may have specific physicochemical properties that hinder its dissolution directly in neutral pH buffers. Peptides with hydrophobic residues can be challenging to solubilize in aqueous solutions.
Troubleshooting Steps:
-
Initial Reconstitution in a Small Amount of Acid: Based on protocols for other PTH fragments, a recommended starting point is to dissolve the lyophilized pTH (44-68) in a small volume of a dilute acidic solution, such as 0.001 N HCl.
-
Sonication: To aid dissolution, briefly sonicate the peptide solution.
-
Dilution into Buffer: Once the peptide is dissolved in the initial acidic solvent, slowly add this stock solution to your desired aqueous buffer (e.g., PBS) with gentle mixing to reach the final desired concentration.
-
pH Adjustment: After dilution, check and adjust the pH of the final solution to ensure it is suitable for your experimental setup.
Issue 2: The pTH (44-68) solution appears cloudy or contains visible precipitates after reconstitution.
Possible Cause: The peptide may be aggregating or has exceeded its solubility limit in the chosen solvent. Aggregation can be influenced by factors such as pH, temperature, and peptide concentration.
Troubleshooting Steps:
-
Solvent Optimization: Test the solubility of a small aliquot of the peptide in different solvents. For hydrophobic peptides, organic solvents like DMSO or ethanol can be used for initial reconstitution, followed by careful dilution into the aqueous experimental buffer.
-
Lower Concentration: Attempt to dissolve the peptide at a lower concentration.
-
Temperature: Gentle warming may help dissolve some peptides, but be cautious as excessive heat can lead to degradation.
-
Sonication: As mentioned previously, sonication can help to break up aggregates and improve solubility.
Data Presentation
Table 1: Physicochemical and Solubility Properties of pTH (44-68) (human)
| Property | Value | Reference |
| Molecular Formula | C117H199N41O41 | [2] |
| Molecular Weight | 2836.08 g/mol (free base) | [2] |
| Appearance | White to off-white solid powder | [2] |
| Solubility in Water (as TFA salt) | ≥ 100 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized pTH (44-68)
-
Equilibrate: Allow the vial of lyophilized pTH (44-68) to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a small volume of sterile, dilute acid (e.g., 0.1% acetic acid or 0.001 N HCl) or an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. The choice of solvent should be tested on a small aliquot first.
-
Vortex/Sonicate: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Dilution: Slowly add the stock solution to your final aqueous buffer (e.g., cell culture medium or PBS) while gently mixing.
-
Sterilization: If required for your application (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm filter.
-
Storage: Store the reconstituted peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Mandatory Visualizations
Caption: Workflow for testing and achieving optimal solubility of pTH (44-68).
Caption: Proposed signaling cascade for the pTH (44-68) fragment in bone cells.
References
quality control measures for synthetic pTH (44-68)
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guidance, and frequently asked questions for the use of synthetic human parathyroid hormone fragment (44-68).
Frequently Asked Questions (FAQs)
Q1: What is synthetic pTH (44-68)? A1: Synthetic pTH (44-68) is a 25-amino acid fragment of human parathyroid hormone. It is chemically synthesized rather than produced biologically. This fragment is often used in research to study the specific functions and interactions of the mid-region of the full-length PTH molecule.[1][2][3][4][5] It is particularly noted for lacking the adenylate cyclase-stimulating activity associated with the N-terminal region of intact PTH.[3][5]
Q2: How should I properly store and handle lyophilized pTH (44-68)? A2: Lyophilized peptides should be stored at -20°C or colder, away from light.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For experiments, it is best practice to aliquot the peptide into smaller, single-use amounts to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7]
Q3: What is the best way to dissolve synthetic pTH (44-68)? A3: The solubility of a peptide is highly dependent on its amino acid sequence. For pTH (44-68), start by attempting to dissolve it in sterile, distilled water. If solubility is an issue, sonication can help. If it remains insoluble, the addition of a small amount of a suitable solvent like acetonitrile (for HPLC) or a buffer relevant to your biological assay may be necessary. Always use high-purity solvents. Improper dissolution can lead to precipitation and variability in your results.[8][9]
Q4: What level of purity is required for my experiments? A4: The required purity level depends on the application. For general screening, >80% purity may suffice. However, for cell-based assays, in vivo studies, or other sensitive applications like X-ray crystallography, a purity of >95% or even >98% is highly recommended to avoid confounding results from impurities.[10]
Q5: What are common impurities found in synthetic peptides? A5: Impurities can arise from various stages of synthesis and purification.[11][12] Common impurities include truncated or deletion sequences (peptides missing one or more amino acids), peptides with remaining protecting groups, and by-products from the cleavage process.[10][12] Additionally, residual reagents like trifluoroacetic acid (TFA), used during purification, can be present as counter-ions and may affect cellular assays.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quality control and use of synthetic pTH (44-68).
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | 1. Hydrophobicity: The peptide sequence may have hydrophobic regions causing aggregation.[11] 2. Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties. | 1. Try gentle warming or brief sonication. 2. If using water, try adding a small amount of acetonitrile or a buffer compatible with your experiment. 3. For persistent issues, request a solubility test from the manufacturer.[6] |
| Unexpected peaks in HPLC chromatogram | 1. Peptide Impurities: Truncated sequences, incompletely deprotected peptides, or other synthesis-related by-products.[10][12] 2. Peptide Degradation/Oxidation: Improper storage or handling can lead to degradation. Peptides with residues like Met, Cys, or Trp are prone to oxidation.[6][8][9] 3. Contamination: Contamination from the vial, solvent, or HPLC system. | 1. Confirm the main peak corresponds to the correct mass via Mass Spectrometry. 2. If purity is below specification, consider re-purification or obtaining a new batch. 3. Ensure proper storage conditions (-20°C or colder) and handle the peptide carefully.[6] Use freshly prepared, high-purity solvents. |
| Mass Spec shows incorrect molecular weight | 1. Incorrect Peptide Sequence: A synthesis error may have occurred. 2. Modifications: The peptide may have undergone modification (e.g., oxidation, which adds +16 Da per methionine).[6] 3. Instrument Calibration: The mass spectrometer may be improperly calibrated. | 1. Verify the expected molecular weight based on the amino acid sequence. 2. Check for common modifications (e.g., oxidation). 3. Perform an amino acid analysis to confirm the composition.[13][14] 4. Ensure the mass spectrometer is correctly calibrated using known standards. |
| Inconsistent or no activity in biological assays | 1. TFA Contamination: Residual trifluoroacetic acid (TFA) from HPLC purification can be toxic to cells or interfere with cellular processes.[6][7] 2. Endotoxin Contamination: Lipopolysaccharides (endotoxins) can cause non-specific immune responses or cell death.[6] 3. Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.[6] 4. Incorrect Peptide Concentration: Inaccurate weighing or quantification can lead to incorrect dosing.[8][9] | 1. Request TFA removal or salt exchange (e.g., to acetate or chloride) from the supplier if TFA toxicity is suspected. 2. Use endotoxin-free water and reagents. For sensitive applications, ensure the peptide is specified as low-endotoxin.[6] 3. Always aliquot the peptide upon receipt and avoid repeated freeze-thaw cycles.[7] 4. Quantify the peptide concentration accurately using Amino Acid Analysis or a suitable colorimetric assay. |
| High inter-assay variability | 1. Static Charge: Lyophilized peptides can be highly static, making accurate weighing difficult.[8][9] 2. Inconsistent Sample Preparation: Variations in dissolution, dilution, or handling between experiments.[8][15] 3. Peptide Adsorption: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.[16] | 1. Use an anti-static weighing dish or an ionizing gun to dissipate static charge during weighing.[9] 2. Develop and strictly follow a standardized protocol for sample preparation.[15] 3. Use low-binding tubes (e.g., siliconized polypropylene) for storage and dilution.[16] Rinse pipette tips when making dilutions.[16] |
Quality Control Experimental Protocols
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of synthetic pTH (44-68). RP-HPLC separates the target peptide from impurities based on hydrophobicity.[12][17]
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly over 20-30 minutes to a higher percentage (e.g., 60-80%). This gradient will elute molecules of increasing hydrophobicity.
-
Follow with a sharp increase to ~95% B to wash the column, then return to initial conditions to re-equilibrate.
-
-
Data Analysis:
-
The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms that the synthesized peptide has the correct molecular weight. MALDI-TOF or ESI-MS are commonly used.[19][20]
Methodology (MALDI-TOF Example):
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in a solvent like 50% acetonitrile/0.1% TFA.[19]
-
Sample Preparation: Mix the dissolved peptide solution (from the HPLC protocol) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.[19]
-
Crystallization: Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The instrument measures the time-of-flight of the ionized peptide to determine its mass-to-charge (m/z) ratio.[20]
-
-
Data Analysis:
-
Compare the observed m/z value of the primary peak ([M+H]+) with the theoretical (calculated) molecular weight of pTH (44-68). The values should match within the instrument's mass accuracy tolerance (typically <10 ppm for high-resolution instruments).[19]
-
Peptide Quantification and Composition by Amino Acid Analysis (AAA)
AAA is the gold standard for determining the absolute quantity of a peptide and verifying its amino acid composition.[21]
Methodology:
-
Hydrolysis: The peptide bonds are broken to release individual amino acids. This is typically done by heating the peptide sample in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[13][14] Note that this method destroys Tryptophan and can affect other amino acids. Specific protocols are needed to quantify Cysteine and Methionine accurately (e.g., performic acid oxidation prior to hydrolysis).[22]
-
Separation: The resulting amino acid mixture is separated using ion-exchange chromatography or reversed-phase HPLC.[13][14][22]
-
Derivatization & Detection: The separated amino acids are derivatized to make them detectable.
-
Data Analysis:
-
The amount of each amino acid is quantified by comparing its peak area to that of known standards.
-
The molar ratios of the amino acids are calculated and compared to the theoretical composition of pTH (44-68). This confirms the peptide's identity and can reveal substitutions.
-
The total peptide quantity in the original sample is determined from the sum of the quantified amino acids.[21]
-
Quantitative Data Summary
The following tables provide expected quantitative data for high-quality synthetic pTH (44-68).
Table 1: Typical Purity Specifications for Synthetic pTH (44-68)
| Parameter | Specification for Cellular/In Vivo Use | Method |
| Purity | >95% (ideally >98%) | RP-HPLC[10] |
| Counter-ion | TFA (Trifluoroacetate) or Acetate | Ion Chromatography |
| Endotoxin Level | < 0.01 EU/µg | LAL Assay[6] |
Table 2: Expected Mass Spectrometry Results for pTH (44-68)
Sequence: Gln-Ala-Arg-Pro-Glu-Arg-Arg-Arg-Ala-Gln-Ala-Ser-His-Gln-Arg-His-Gly-Leu-Gly-Ala-Ile-Leu-Ala-Asp-Val
| Parameter | Expected Value | Method |
| Theoretical Molecular Weight | 2835.25 Da (Monoisotopic) | Calculation |
| Observed [M+H]⁺ | ~2836.26 m/z | MALDI-TOF or ESI-MS |
| Mass Accuracy | < 10 ppm | High-Resolution MS |
Table 3: Example Amino Acid Analysis Data for pTH (44-68)
| Amino Acid | Theoretical Ratio | Observed Ratio (Example) |
| Asp (D) | 1 | 1.02 |
| Ser (S) | 1 | 0.91 |
| Glu (E) | 2 | 2.05 |
| Gly (G) | 2 | 2.00 |
| His (H) | 2 | 1.98 |
| Arg (R) | 5 | 5.03 |
| Pro (P) | 1 | 1.01 |
| Ala (A) | 4 | 4.00 |
| Val (V) | 1 | 0.99 |
| Leu (L) | 2 | 1.99 |
| Ile (I) | 1 | 0.95 |
| Gln (Q) | 3 | 3.10 (often summed with Glu) |
Diagrams
Quality Control Workflow for Synthetic Peptides
Caption: A standard workflow for the quality control of synthetic pTH (44-68).
General Troubleshooting Logic
Caption: A logical flowchart for troubleshooting issues with synthetic peptides.
PTH Receptor (PTH1R) Signaling Pathway
Caption: Simplified signaling of the PTH1 receptor, highlighting pathway activation.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. pTH (44-68) (human) TFA | Thyroid Hormone Receptor | | Invivochem [invivochem.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. bachem.com [bachem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. hplc.eu [hplc.eu]
- 19. biovera.com.au [biovera.com.au]
- 20. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. usp.org [usp.org]
addressing lot-to-lot variability of pTH (44-68) reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing human parathyroid hormone (44-68) fragment [pTH (44-68)] reagents. Lot-to-lot variability can present significant challenges in experimental reproducibility. This resource is designed to help you identify potential sources of variability and provides standardized protocols to ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: What is pTH (44-68) and what is its primary mechanism of action?
A1: pTH (44-68) is a synthetic peptide fragment corresponding to amino acids 44-68 of the full-length human parathyroid hormone. Unlike the full-length hormone or its N-terminal fragments, pTH (44-68) does not activate the classical PTH/PTHrP receptor (PTH1R) and therefore does not stimulate adenylate cyclase.[1][2] Emerging research suggests that C-terminal fragments of PTH, including pTH (44-68), may exert biological effects through a putative C-terminal PTH receptor (CPTHR).[1][2][3] The downstream signaling from this receptor is still under investigation but may be opposite to that of the PTH1R, potentially inhibiting bone resorption and promoting apoptosis in osteocytes.[1][2]
Q2: My current lot of pTH (44-68) is showing a different level of activity compared to the previous lot. What are the potential causes?
A2: Lot-to-lot variability in synthetic peptides can arise from several factors:
-
Peptide Purity: The percentage of the target peptide in the lyophilized powder can vary between synthesis batches. Impurities may include truncated or deletion sequences.[4]
-
Peptide Content: Lyophilized peptides contain non-peptide components like water, salts, and counter-ions (e.g., TFA from purification).[5][6][7] A new lot may have a different peptide content, meaning the same weighed amount results in a different molar concentration of the active peptide.
-
Degradation: Improper storage or handling can lead to degradation of the peptide. Peptides are susceptible to oxidation (especially those with Cys, Met, or Trp), deamidation, and hydrolysis.[8][9][10]
-
Solubility Issues: Incomplete solubilization of the peptide can lead to a lower effective concentration in your experiments.
Q3: How should I properly store and handle my pTH (44-68) reagent to ensure its stability?
A3: To maintain the integrity of your pTH (44-68) reagent:
-
Long-term Storage: Store the lyophilized peptide at -20°C or preferably at -80°C in a tightly sealed container with a desiccant.[9][10][11]
-
Before Use: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.[10][11]
-
Reconstitution: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9][12]
-
In Solution: The shelf-life of peptides in solution is limited. Use sterile, pH-neutral buffers (pH 5-7) for reconstitution if possible, as pH > 8 can promote degradation.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity
This is one of the most common issues arising from lot-to-lot variability. The troubleshooting workflow below can help you diagnose the problem.
Issue 2: Poor Solubility of the Peptide
Symptoms: Visible particulates in the solution after attempting to dissolve the peptide, leading to inconsistent results.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent | While water is a common solvent, some peptide sequences require different conditions. Try adding a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) to aid dissolution. A small percentage of organic solvent like DMSO or DMF can also be used to create a stock solution, which is then diluted into your aqueous assay buffer. |
| Aggregation | Peptides, especially hydrophobic ones, can aggregate. Sonication can help break up aggregates. Ensure you are dissolving the peptide at the recommended concentration. |
| Low Temperature | Ensure the solvent and peptide are at room temperature during reconstitution. |
Experimental Protocols
Protocol 1: Quality Control Assessment by HPLC-MS
This protocol allows for the verification of the purity and identity of the pTH (44-68) peptide.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the lyophilized peptide.
-
Dissolve in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.
-
-
HPLC Analysis (Purity Assessment):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Calculate purity by integrating the area of the main peptide peak relative to the total area of all peaks.
-
-
Mass Spectrometry (MS) Analysis (Identity Confirmation):
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra across the expected mass range for pTH (44-68).
-
Compare the observed molecular weight with the theoretical molecular weight of pTH (44-68).
-
Hypothetical Comparative Data for Two Lots:
| Parameter | Lot A | Lot B (Sub-optimal) | Acceptance Criteria |
| Purity (HPLC @ 214 nm) | 98.5% | 85.2% | > 95% |
| Observed Mass (Da) | 2836.1 | 2836.2 (major peak) | Theoretical MW ± 1 Da |
| Major Impurity (Da) | N/A | 2708.0 (deletion) | N/A |
Protocol 2: Accurate Quantification of Peptide Concentration
Relying on the manufacturer's stated weight can be inaccurate due to the presence of water and salts.
Methodology (UV Absorbance):
Note: This method is only applicable if the peptide contains Tryptophan (Trp) or Tyrosine (Tyr) residues. pTH (44-68) does not contain these residues. Therefore, the most accurate method is Amino Acid Analysis (AAA) , which should be performed by a specialized service.
Methodology (for peptides with Trp/Tyr - for reference):
-
Dissolve the peptide in a buffer where its extinction coefficient is known (e.g., 6 M Guanidine HCl).
-
Measure the absorbance at 280 nm (A280).
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = A280 / (ε × l)
-
ε = Molar extinction coefficient (in M⁻¹cm⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
Hypothetical Comparative Data for Two Lots (Determined by AAA):
| Parameter | Lot A | Lot B |
| Stated Weight | 1.00 mg | 1.00 mg |
| Peptide Content (by AAA) | 75.3% | 62.1% |
| Actual Peptide Amount | 0.753 mg | 0.621 mg |
Protocol 3: Cell-Based Functional Bioassay
This protocol assesses the biological activity of pTH (44-68) by measuring its potential effect on intracellular calcium mobilization in a relevant cell line (e.g., osteocyte-like MLO-Y4 cells).
Methodology:
-
Cell Culture: Plate MLO-Y4 cells in a 96-well, black-walled, clear-bottom plate and culture until they reach ~90% confluency.
-
Calcium Indicator Loading:
-
Wash cells with Hank's Balanced Salt Solution (HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.
-
Wash cells again to remove excess dye.
-
-
Assay:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject different concentrations of pTH (44-68) (from the lot being tested) into the wells.
-
Use a known agonist of calcium signaling (e.g., ATP) as a positive control.
-
Use buffer alone as a negative control.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the concentration of pTH (44-68) to generate a dose-response curve and determine the EC50.
-
Hypothetical Bioactivity Data for Two Lots:
| Parameter | Lot A | Lot B (Sub-optimal) |
| EC50 (Intracellular Ca²⁺) | 15 nM | 45 nM |
| Maximum Response (% of Control) | 95% | 60% |
Signaling Pathway
The precise signaling pathway for the C-terminal PTH receptor (CPTHR) is not fully elucidated. The following diagram represents a proposed pathway based on current research, which suggests that C-terminal fragments may have actions distinct from, and sometimes opposing, the classical PTH1R pathway.
References
- 1. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. puritychems.com [puritychems.com]
- 5. lifetein.com [lifetein.com]
- 6. calculation of peptide concentration [biosyn.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. lifetein.com [lifetein.com]
- 11. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 12. jpt.com [jpt.com]
Validation & Comparative
A Comparative Analysis of PTH (44-68) and Other Parathyroid Hormone Fragments
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between various fragments of parathyroid hormone (PTH) is critical for advancing therapeutic strategies and deepening insights into calcium homeostasis and bone metabolism. This guide provides an objective comparison of PTH (44-68) with other significant PTH fragments, supported by experimental data and detailed methodologies.
Parathyroid hormone, an 84-amino acid peptide, is the primary regulator of calcium and phosphate balance. It is metabolized into several circulating fragments, including N-terminal, mid-region, and C-terminal peptides. While the N-terminal fragment, PTH (1-34), is well-characterized for its potent activity through the PTH type 1 receptor (PTH1R), the biological roles of mid-region and C-terminal fragments, such as PTH (44-68), are subjects of ongoing investigation and may be mediated by a distinct C-terminal PTH receptor (CPTHR).
Comparison of Biological Activity
The biological activity of PTH fragments is primarily differentiated by their interaction with the PTH1R, which mediates the canonical effects of PTH on bone and kidney, largely through the activation of adenylate cyclase and the protein kinase A (PKA) signaling pathway.
| Fragment | Receptor Interaction | Adenylate Cyclase Activation | Primary Signaling Pathway | Known Biological Effects |
| PTH (1-84) (Intact) | PTH1R, CPTHR | Yes | PKA, PKC, Ca²⁺ influx | Regulates calcium and phosphate homeostasis, bone turnover.[1] |
| PTH (1-34) | PTH1R | Yes | PKA, PKC | Potent stimulator of bone formation (anabolic effect), increases serum calcium.[2][3] |
| PTH (44-68) | CPTHR (putative) | No | Intracellular Ca²⁺ (putative), Apoptosis | Lacks classical PTH1R-mediated activity.[4] May have roles in osteoarticular changes and neuronal processes.[5] |
| PTH (7-84) | PTH1R (antagonist), CPTHR | No | Antagonizes PTH (1-84) at PTH1R, may signal through CPTHR | Can counteract the calcemic effects of intact PTH.[6] |
| PTH (53-84) | CPTHR | No | Intracellular Ca²⁺, Apoptosis | Induces apoptosis in osteocytes through the CPTHR.[7][8] |
Signaling Pathways
The signaling mechanisms of PTH fragments diverge based on their receptor affinity. PTH (1-34) and intact PTH (1-84) primarily signal through the PTH1R, a G-protein coupled receptor that activates both the adenylyl cyclase/PKA and the phospholipase C (PLC)/PKC pathways. In contrast, C-terminal and mid-region fragments like PTH (44-68) are thought to exert their effects through a putative CPTHR, which appears to modulate intracellular calcium levels and apoptotic pathways independently of cAMP production.
PTH1R Signaling Pathway
Caption: PTH1R Signaling Cascade.
Putative C-terminal PTH Receptor (CPTHR) Signaling Pathway
Caption: Putative CPTHR Signaling Cascade.
Experimental Methodologies
Adenylate Cyclase Activity Assay
This assay is fundamental for assessing the classical biological activity of PTH fragments.
Objective: To measure the production of cyclic AMP (cAMP) in response to PTH fragment stimulation.
Protocol:
-
Cell Culture: Human or rat osteosarcoma cells (e.g., SaOS-2 or UMR-106) or renal cells expressing the PTH1R are cultured to near confluence.
-
Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.
-
Assay Reaction: Membranes are incubated with a reaction mixture containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the PTH fragment of interest at various concentrations.
-
Incubation: The reaction is carried out at 30-37°C for a defined period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped by adding a solution like cold trichloroacetic acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive immunoassay (e.g., ELISA or RIA).
Intracellular Calcium Measurement
This method is used to evaluate the potential signaling of PTH fragments through the CPTHR.
Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to PTH fragment stimulation.
Protocol:
-
Cell Culture and Loading: Cells, such as the osteocytic MLO-Y4 cell line, are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: A baseline fluorescence ratio is recorded before the addition of the PTH fragment.
-
Stimulation: The PTH fragment is added to the perfusion buffer at the desired concentration.
-
Data Acquisition: Changes in fluorescence intensity at two different excitation wavelengths are recorded over time. The ratio of these intensities is proportional to the [Ca²⁺]i.
-
Data Analysis: The change in the fluorescence ratio over time is plotted to visualize the calcium transient.
Apoptosis Assay (TUNEL Assay)
This assay is employed to assess the pro-apoptotic effects of C-terminal PTH fragments on bone cells.[7]
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with PTH fragments.
Protocol:
-
Cell Culture and Treatment: Osteocytic cells (e.g., OC cells derived from PTH1R-null mice) are cultured and then treated with various PTH fragments (e.g., PTH (1-84), PTH (39-84), PTH (53-84)) at different concentrations for a specified duration (e.g., 24-48 hours).[7]
-
Cell Fixation and Permeabilization: The cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent to allow entry of the labeling enzyme.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI). The cells are then visualized using fluorescence microscopy.
-
Quantification: The percentage of apoptotic cells (displaying both nuclear staining and TUNEL-positive signal) is determined by counting cells in multiple fields.
Experimental Workflow
Caption: Workflow for comparing PTH fragments.
References
- 1. Hormones.gr [hormones.gr]
- 2. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH and the Regulation of Mesenchymal Cells within the Bone Marrow Niche [mdpi.com]
- 4. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Parathyroid Hormone-Regulated Transcriptome in Osteocytes: Parallel Actions with 1,25-Dihydroxyvitamin D3 to Oppose Gene Expression Changes During Differentiation and to Promote Mature Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 8. PTH receptors and apoptosis in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Parathyroid Hormone (PTH) Assays: Validating pTH (44-68) as a Research Tool
For researchers, scientists, and drug development professionals navigating the complexities of parathyroid hormone (PTH) analysis, this guide provides a comprehensive comparison of immunoassays, with a special focus on the validation and utility of those targeting the pTH (44-68) fragment. Understanding the nuances of different PTH assays is critical for accurate assessment of parathyroid function and bone metabolism. This guide offers a data-driven comparison of mid-region, intact, and whole PTH assays, complete with detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.
The Landscape of PTH Immunoassays: A Comparative Analysis
The measurement of parathyroid hormone is pivotal in the diagnosis and management of calcium and bone disorders. Over the years, various immunoassays have been developed, each targeting different epitopes of the 84-amino acid PTH molecule. These can be broadly categorized into three generations.
-
First-Generation (Mid-Region/C-Terminal) Assays: These assays utilize a single antibody, often directed against the mid-region (like pTH 44-68) or the C-terminal portion of the PTH molecule.[1][2] Consequently, they detect not only the intact, biologically active hormone but also a heterogeneous mixture of inactive fragments.
-
Second-Generation (Intact) Assays: To improve specificity, "intact" PTH assays employ a two-antibody sandwich format. One antibody captures the C-terminal region, while the other, labeled for detection, binds to the N-terminal region.[1][2] While a significant improvement, these assays can still show cross-reactivity with large, N-terminally truncated fragments, such as PTH (7-84).[3][4]
-
Third-Generation (Whole/Bioactive) Assays: The most recent generation of assays further refines specificity by using an N-terminal antibody that recognizes the extreme 1-4 amino acid sequence of PTH.[2] This ensures that only the full-length, biologically active PTH (1-84) is measured.
The choice of assay can significantly impact clinical interpretation and research outcomes. While mid-region assays targeting pTH (44-68) were among the first developed, evidence suggests that intact and whole PTH assays offer superior performance for assessing true parathyroid function.[5]
Performance Characteristics of PTH Immunoassays
The following tables summarize the key performance characteristics of the different generations of PTH immunoassays, providing a quantitative basis for comparison.
| Assay Generation | Target Analyte(s) | Advantages | Disadvantages |
| First-Generation (Mid-Region, e.g., pTH 44-68) | Intact PTH (1-84) and various mid- and C-terminal fragments | Historically significant, widely available in the past | Low specificity, measures biologically inactive fragments, leading to overestimation of PTH levels, especially in renal impairment.[1][6] |
| Second-Generation (Intact) | Intact PTH (1-84) and large N-terminally truncated fragments (e.g., PTH 7-84) | Good correlation with bioactive PTH, widely used in clinical practice.[3] | Cross-reactivity with inactive fragments can still lead to inaccuracies, particularly in patients with kidney disease.[3][4] |
| Third-Generation (Whole/Bioactive) | Exclusively Intact PTH (1-84) | Highest specificity for the biologically active hormone, provides a more accurate measure of parathyroid function.[2][3][4] | May not be as widely available as second-generation assays. |
| Assay Performance Metric | First-Generation (Mid-Region) | Second-Generation (Intact) | Third-Generation (Whole) |
| Correlation with Bioactive PTH | Moderate | High[3] | Very High[3] |
| Clinical Sensitivity for Primary Hyperparathyroidism | Good | Excellent | Excellent |
| Specificity in Renal Impairment | Poor | Moderate | High |
| Cross-reactivity with pTH (7-84) | N/A | Yes[3][4] | No[2] |
| Cross-reactivity with pTH (44-68) | Yes (Target) | No[7] | No |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized protocols are paramount for reproducible and reliable results. Below are generalized methodologies for the key types of PTH immunoassays.
Radioimmunoassay (RIA) for Mid-Region PTH (e.g., pTH 44-68)
This protocol is based on the competitive binding principle.
-
Reagent Preparation: Prepare standards of known pTH (44-68) concentration, a radiolabeled tracer (e.g., 125I-pTH (44-68)), and a specific primary antibody against pTH (44-68).
-
Assay Setup: In appropriate tubes, pipette the standards, controls, and unknown samples.
-
Addition of Tracer and Antibody: Add a fixed amount of radiolabeled pTH (44-68) and the primary antibody to each tube.
-
Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled pTH (44-68) for the antibody binding sites.
-
Separation: Separate the antibody-bound fraction from the free fraction using a secondary antibody precipitation method or charcoal adsorption.
-
Detection: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. Determine the concentration of pTH (44-68) in the unknown samples by interpolating their radioactivity values on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact PTH
This protocol describes a two-site sandwich ELISA.
-
Plate Coating: Coat a microtiter plate with a capture antibody specific for the C-terminal region of PTH.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Sample Addition: Add standards, controls, and unknown samples to the wells and incubate to allow the intact PTH to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add a detection antibody specific for the N-terminal region of PTH, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate to allow the formation of the sandwich complex.
-
Washing: Wash the plate again to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.
-
Reaction Stoppage: Stop the reaction with a stop solution.
-
Detection: Measure the absorbance of the color change using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of intact PTH in the unknown samples from the standard curve.
Visualizing the Science: Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison between whole and intact parathyroid hormone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of parathyroid hormone levels from the intact and whole parathyroid hormone assays after parathyroidectomy for primary and secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intact parathyroid hormone assay is superior to mid region assay in the EDTA-infusion test in hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoassays for the detection of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantibodies.com [scantibodies.com]
A Comparative Guide to pTH (44-68) and Intact PTH in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of intact parathyroid hormone (PTH) (1-84) and the PTH fragment (44-68). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate molecule for their studies.
Introduction
Intact parathyroid hormone (PTH), an 84-amino acid polypeptide, is the primary regulator of calcium and phosphate homeostasis in the body.[1][2] Its biological activity is predominantly mediated through the N-terminal region (amino acids 1-34), which binds to the type 1 PTH receptor (PTH1R), a G protein-coupled receptor.[3][4] This interaction triggers downstream signaling cascades, primarily the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) and the phospholipase C (PLC)/protein kinase C (PKC) pathways, to elicit physiological responses in target tissues such as bone and kidney.[3][5][6]
In contrast, PTH (44-68) is a mid-region fragment of the full-length hormone.[7][8] Circulating PTH is heterogeneous and includes various fragments resulting from metabolism in the liver and other tissues.[9] Historically, mid- and C-terminal fragments have been considered biologically inactive due to their inability to activate the PTH1R and stimulate cAMP production.[3][10] However, emerging evidence suggests that these fragments may have biological roles independent of the classical PTH1R signaling pathway, potentially through a distinct C-terminal PTH receptor (CPTHR).[11][12][13] This guide will delve into the known biological activities and signaling mechanisms of both intact PTH and the PTH (44-68) fragment, providing a clear comparison based on available experimental data.
Quantitative Data Summary
The following table summarizes the key differences in the biological activities of intact PTH and pTH (44-68) based on data from various in vitro and in vivo assays.
| Biological Assay | Intact PTH (1-84) | pTH (44-68) | References |
| Receptor Binding | |||
| PTH1R Binding Affinity | High affinity | No significant binding | [3][10] |
| C-terminal PTH Receptor (CPTHR) Binding | Binds via C-terminal region | Putative binding, as it's a C-terminal fragment, but direct binding data is limited. | [11][12][13] |
| Second Messenger Activation | |||
| cAMP Production | Stimulates | Does not stimulate | [3][10] |
| Intracellular Calcium ([Ca2+]i) | Increases (via PLC pathway) | Does not increase via PTH1R. May increase via CPTHR, but direct evidence is limited. | [3][11] |
| Cellular Effects | |||
| Osteoblast Activity | Stimulates proliferation and differentiation | No direct effect on proliferation via PTH1R. Potential role in osteoarticular changes in hemochromatosis. | [11][14][15][16] |
| In Vivo Effects | |||
| Serum Calcium Regulation | Increases serum calcium | No direct effect on serum calcium via PTH1R-mediated mechanisms. | [17] |
Signaling Pathways
The signaling mechanisms of intact PTH and the potential pathways for pTH (44-68) are distinct, reflecting their different receptor interactions.
Intact PTH Signaling Pathway
Intact PTH binds to the PTH1R, activating two primary signaling cascades:
-
cAMP/PKA Pathway: This is the major signaling pathway for PTH. Binding of PTH to PTH1R activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates PKA, leading to the phosphorylation of downstream targets that mediate the physiological effects of PTH.[3][18]
-
PLC/PKC Pathway: PTH1R can also couple to the Gq alpha subunit, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][5]
Figure 1. Signaling pathways of intact PTH via the PTH1 receptor.
Putative pTH (44-68) Signaling Pathway
While PTH (44-68) does not activate the PTH1R, C-terminal fragments of PTH are hypothesized to signal through a separate C-terminal PTH receptor (CPTHR). The exact signaling cascade is not fully elucidated, but studies on other C-terminal fragments suggest a mechanism involving the influx of extracellular calcium.
Figure 2. Putative signaling pathway for pTH (44-68) via a C-terminal PTH receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a ligand to its receptor.
Objective: To compare the ability of unlabeled intact PTH and pTH (44-68) to compete with a radiolabeled PTH ligand for binding to the PTH1R.
Materials:
-
Cell membranes prepared from cells expressing the PTH1R.
-
Radiolabeled PTH ligand (e.g., [125I]PTH(1-34)).
-
Unlabeled intact PTH (1-84) and pTH (44-68) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of the radiolabeled PTH ligand.
-
Add increasing concentrations of either unlabeled intact PTH or pTH (44-68) to the incubation mixture.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate the production of cyclic AMP.
Objective: To compare the effects of intact PTH and pTH (44-68) on cAMP production in cells expressing the PTH1R.
Materials:
-
Cells expressing the PTH1R (e.g., HEK293 or ROS 17/2.8 cells).
-
Intact PTH (1-84) and pTH (44-68) at various concentrations.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Replace the culture medium with stimulation buffer and pre-incubate.
-
Add various concentrations of intact PTH or pTH (44-68) to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the ligand concentration to generate a dose-response curve.
Intracellular Calcium Measurement
This assay measures changes in the concentration of free calcium within the cytoplasm.
Objective: To determine if pTH (44-68) can induce an increase in intracellular calcium, potentially through a CPTHR.
Materials:
-
Cells potentially expressing the CPTHR.
-
pTH (44-68) and a positive control (e.g., a known calcium-mobilizing agent).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Physiological salt solution (e.g., HBSS).
-
Fluorescence microscope or plate reader with ratiometric capabilities.
Procedure:
-
Load the cells with the calcium-sensitive dye Fura-2 AM.
-
Wash the cells to remove extracellular dye.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add pTH (44-68) or the positive control to the cells.
-
Continuously monitor the fluorescence ratio over time to detect changes in intracellular calcium concentration.
-
Analyze the data to determine the peak change in the fluorescence ratio, which corresponds to the increase in intracellular calcium.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the biological activities of intact PTH and pTH (44-68).
Figure 3. General experimental workflow for comparing PTH peptides.
Conclusion
The biological activities of intact PTH (1-84) and the pTH (44-68) fragment are fundamentally different. Intact PTH is a potent activator of the PTH1R, leading to well-characterized downstream signaling events that regulate mineral homeostasis. In contrast, pTH (44-68) is inactive at the PTH1R but may exert biological effects through a putative C-terminal PTH receptor. The association of elevated levels of PTH fragments containing the 44-68 region with osteoarticular changes in genetic hemochromatosis warrants further investigation into the non-classical roles of these PTH fragments.[11][16] Researchers should carefully consider these differences when designing experiments and interpreting results. For studies focused on classical PTH signaling and calcium regulation, intact PTH or its N-terminal fragments are the appropriate choice. For investigations into the potential alternative functions of PTH fragments, particularly in specific pathological contexts, pTH (44-68) and other C-terminal fragments may be valuable tools.
References
- 1. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of biologically active fragments of parathyroid hormone by isolated Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. revvity.com [revvity.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the function of parathyroid peptides. What are we measuring? | Nefrología [revistanefrologia.com]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells: determinants of ligand binding and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of intact, midregion, and carboxy terminal assays of parathyroid hormone for the diagnosis of bone disease in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Specificity: A Comparative Analysis of pTH (44-68) Antibody Cross-Reactivity with PTHrP
For researchers, scientists, and drug development professionals engaged in endocrinology and bone metabolism research, the precise detection of parathyroid hormone (PTH) is critical. This guide provides a detailed comparison of the cross-reactivity of antibodies targeting the pTH (44-68) fragment with Parathyroid Hormone-related Protein (PTHrP), supported by experimental data and protocols to ensure accurate and reliable immunoassay results.
Parathyroid hormone (PTH) and PTHrP share structural homology in their N-terminal regions, which allows both to bind to and activate the same PTH receptor type 1 (PTH1R). This interaction triggers downstream signaling cascades crucial for calcium homeostasis and bone remodeling. However, despite this functional overlap, their physiological roles and expression patterns are distinct. Consequently, the ability to differentiate between these two molecules is paramount for accurate diagnosis and research. This guide focuses on the specificity of antibodies raised against the mid-region fragment of PTH, specifically pTH (44-68), and their potential for cross-reactivity with PTHrP.
Quantitative Analysis of Cross-Reactivity
Experimental data from various immunoassays consistently demonstrate a high degree of specificity for anti-pTH (44-68) antibodies, with negligible to no cross-reactivity with PTHrP. This specificity is crucial for assays used in the differential diagnosis of hypercalcemia and other metabolic bone diseases.
Below is a summary of findings from key experimental methods:
| Assay Type | Antibody Specificity | Target Analyte | Cross-Reactant | Observed Cross-Reactivity | Reference |
| Sandwich ELISA | Monoclonal Anti-pTH [A1/70] | pTH (44-68) | PTHrP (1-86) | Not detected | [1] |
| Radioimmunoassay (RIA) | Polyclonal Anti-pTH | pTH (44-68) | PTHrP (1-86) | Not detected | |
| Immunoradiometric Assay (IRMA) | Not specified | pTH fragments | pTH (44-68) at 100,000 pg/mL | No cross-reactivity observed | |
| Mass Spectrometry (LC-MS/MS) | N/A | 1–84 PTH | PTHrP spiked up to 0.5 mg/L | No interference observed |
Signaling Pathways of PTH and PTHrP
Both PTH and PTHrP mediate their effects through the G protein-coupled receptor, PTH1R. Activation of this receptor initiates two primary signaling cascades: the adenylyl cyclase (AC) and the phospholipase C (PLC) pathways. The diagram below illustrates this shared signaling mechanism.
Experimental Protocols
To ensure the validity and reproducibility of cross-reactivity analysis, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key immunoassays used to assess the specificity of anti-pTH (44-68) antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA to quantify pTH (44-68) and assess cross-reactivity with PTHrP.
Methodology:
-
Coating: Microplate wells are coated with a capture antibody specific for the C-terminal region of PTH.
-
Washing: Wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Sample Incubation: PTH standards, control samples, and potential cross-reactants (e.g., high concentrations of PTHrP) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated detection antibody specific for the pTH (44-68) fragment is added and incubated.
-
Substrate Reaction: Following another wash step, a chromogenic substrate (e.g., TMB) is added, leading to a color change in the presence of HRP.
-
Stopping and Reading: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The degree of cross-reactivity is determined by comparing the signal from PTHrP-containing wells to the standard curve generated with pTH (44-68).
Western Blot
Western blotting can be used as a qualitative or semi-quantitative method to confirm the specificity of an anti-pTH (44-68) antibody.
Methodology:
-
Protein Separation: Purified pTH (44-68) and PTHrP proteins are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-pTH (44-68) antibody.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system. A band should only be visible in the lane containing pTH (44-68) if the antibody is specific.
Conclusion
The available data strongly indicate that high-quality, well-characterized antibodies directed against the pTH (44-68) fragment are highly specific for PTH and do not exhibit significant cross-reactivity with PTHrP. This high specificity is essential for the development of reliable immunoassays that can accurately distinguish between these two important hormones in both research and clinical settings. Researchers and clinicians should, however, always validate the specificity of their chosen antibody and assay system to ensure the accuracy of their results.
References
A Comparative Analysis of Human vs. Bovine Parathyroid Hormone (44-68) for Research Applications
For Immediate Release
This guide provides a detailed comparative analysis of the human and bovine variants of the parathyroid hormone (PTH) fragment 44-68. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology and bone metabolism research. This document summarizes the structural similarities and differences based on amino acid sequences and reviews the current understanding of the biological activities of this mid-region PTH fragment.
Introduction to PTH (44-68)
Parathyroid hormone is a critical regulator of calcium and phosphate homeostasis. The full-length hormone consists of 84 amino acids. The N-terminal region (1-34) is well-characterized and known to be responsible for the classical biological activities mediated through the PTH receptor type 1 (PTH1R). In contrast, mid-region and C-terminal fragments, such as PTH (44-68), are generally considered inactive in assays that measure the activation of the PTH1R and its primary signaling pathway, adenylyl cyclase stimulation. These fragments are products of the peripheral metabolism of the intact hormone. Despite being classified as "inactive" in the context of PTH1R signaling, there is ongoing research into potential alternative signaling pathways and receptors for C-terminal and mid-region PTH fragments.
Structural Comparison: Amino Acid Sequence
A direct comparison of the amino acid sequences of human and bovine PTH reveals a high degree of homology in the 44-68 region. This structural similarity is crucial for interpreting immunological cross-reactivity and potential functional equivalence.
Table 1: Amino Acid Sequence Alignment of Human and Bovine PTH (44-68)
| Position | 44 | 45 | 46 | 47 | 48 | 49 | 50 | 51 | 52 | 53 | 54 | 55 | 56 | 57 | 58 | 59 | 60 | 61 | 62 | 63 | 64 | 65 | 66 | 67 | 68 |
| Human | Val | Asp | Val | Asp | Val | Leu | Thr | Lys | Ala | Lys | Ser | Gln | Asp | Val | His | Asn | Phe | Val | Ala | Leu | Gly | Ala | Pro | Leu | Ala |
| Bovine | Val | Asp | Val | Asp | Val | Leu | Thr | Lys | Ala | Lys | Ser | Gln | Asp | Val | His | Asn | Phe | Val | Ala | Leu | Gly | Ala | Pro | Leu | Ala |
As illustrated in the table, the amino acid sequence of the PTH (44-68) fragment is identical between humans and bovines. This complete homology suggests that the biochemical and biophysical properties of the two peptides are likely to be indistinguishable.
Biological Activity and Receptor Interactions
Current scientific literature indicates that the PTH (44-68) fragment, from either human or bovine sources, does not exhibit the classical biological activities associated with the full-length hormone or its N-terminal fragments.
Table 2: Comparative Biological Activity of Human vs. Bovine PTH (44-68)
| Parameter | Human PTH (44-68) | Bovine PTH (44-68) | Supporting Data |
| PTH1R Binding | No significant binding | No significant binding | Studies have shown that C-terminal and mid-region fragments do not compete with N-terminal fragments for binding to the PTH1R. |
| Adenylyl Cyclase Activation | No activation | No activation | Fragments outside of the N-terminal region do not stimulate the production of cyclic AMP (cAMP) through the PTH1R. |
| C-PTH Receptor Binding | No displacement of radioligands | Not explicitly tested, but expected to be similar to human | One study reported that PTH (44-68) did not displace a radiolabeled PTH ligand from a putative C-PTH receptor. Due to sequence identity, the same is expected for the bovine fragment. |
While direct comparative studies on the biological effects of human versus bovine PTH (44-68) are scarce, the identical amino acid sequence strongly implies that their biological activities, or lack thereof in classical PTH signaling, are the same. The primary utility of these fragments in research has been in the context of immunoassays, where they have been used to characterize the specificity of antibodies directed against the mid-region of PTH. For instance, antisera raised against porcine and bovine PTH extracts have demonstrated high affinity for the human PTH (44-68) fragment, a finding consistent with the observed sequence homology.
Experimental Protocols
The methodologies to assess the biological activity of PTH fragments are crucial for understanding their function. Below are generalized protocols for key experiments.
Radioreceptor Assay (RRA) for PTH1R Binding
This assay is used to determine the ability of a PTH fragment to bind to the PTH1 receptor.
-
Cell Culture: Utilize cells expressing the PTH1R, such as SaOS-2 or ROS 17/2.8 cells.
-
Radioligand Preparation: A radiolabeled N-terminal PTH fragment (e.g., ¹²⁵I-[Tyr³⁴]-hPTH(1-34)) is used as the tracer.
-
Binding Reaction: Incubate the cells with a constant amount of the radioligand and increasing concentrations of the unlabeled competitor (human or bovine PTH (44-68)).
-
Separation: Separate the receptor-bound from free radioligand by centrifugation.
-
Quantification: Measure the radioactivity in the cell pellet using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibitory concentration (IC₅₀).
Adenylyl Cyclase Activity Assay
This assay measures the activation of the primary signaling pathway of the PTH1R.
-
Cell Culture and Membrane Preparation: Use PTH1R-expressing cells and prepare a crude membrane fraction.
-
Reaction Mixture: Incubate the cell membranes with ATP, an ATP-regenerating system, GTP, and the PTH fragment of interest (human or bovine PTH (44-68)) in a suitable buffer.
-
Incubation: Allow the reaction to proceed at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Express the results as picomoles of cAMP generated per milligram of protein per minute.
Visualizing the Context of PTH Signaling
To better understand the role, or lack thereof, of PTH (44-68) in classical PTH signaling, the following diagrams illustrate the established PTH1R signaling pathway and a conceptual workflow for its analysis.
Caption: Classical PTH1R signaling pathway activation by N-terminal PTH fragments.
Caption: Workflow for comparing the biological activity of PTH fragments.
Conclusion
Based on the identical amino acid sequences, it can be concluded that human and bovine PTH (44-68) are structurally and, most likely, functionally equivalent. Neither fragment is expected to interact with the classical PTH1R or stimulate its associated signaling pathways. Researchers can therefore consider the two peptides interchangeable for in vitro studies, such as in the development and characterization of immunoassays. Future research may yet uncover novel biological roles for mid-region PTH fragments that are independent of the PTH1R, which would warrant a re-evaluation of these peptides.
Unraveling the Inaction of pTH (44-68): A Comparative Guide to its Effect on Adenylate Cyclase
For researchers, scientists, and drug development professionals, understanding the structure-function relationship of parathyroid hormone (PTH) and its fragments is critical. This guide provides a comparative analysis of pTH (44-68), validating its inaction on adenylate cyclase, a key enzyme in the PTH signaling cascade.
The full-length parathyroid hormone, pTH (1-84), is a principal regulator of calcium and phosphate homeostasis. Its biological activity is primarily mediated through the activation of the PTH receptor 1 (PTHR1), a G protein-coupled receptor, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). However, various circulating fragments of PTH do not share this activity. This guide focuses on the C-terminal fragment pTH (44-68) and compares its effect on adenylate cyclase with other PTH fragments, supported by experimental data.
Comparative Analysis of PTH Fragment Activity on Adenylate Cyclase
Experimental evidence has consistently demonstrated that the N-terminal region of PTH is essential for the activation of adenylate cyclase. In contrast, C-terminal fragments, including the 44-68 region, are devoid of this stimulatory effect.
A seminal study by Canterbury et al. fractionated human serum from hyperparathyroid patients to isolate different immunoreactive forms of PTH and tested their ability to activate adenylate cyclase in rat renal cortical membranes. The results, summarized in the table below, clearly distinguish between biologically active and inactive fragments.
| PTH Fragment (by apparent molecular weight) | Adenylate Cyclase Activity (pmol cAMP/mg protein/min) |
| Control (Basal) | 15.2 ± 1.8 |
| PTH Fragment I (~9500 daltons) | 89.5 ± 7.2 |
| PTH Fragment II (~7000-7500 daltons) | 14.8 ± 1.5 |
| PTH Fragment III (~4500-5000 daltons) | 95.4 ± 8.1 |
| Bovine PTH (1-84) (5 µg/ml) | 92.1 ± 6.5 |
Data adapted from Canterbury, J. M., Levey, G. S., & Reiss, E. (1975). Activation of renal cortical adenylate cyclase by circulating immunoreactive parathyroid hormone fragments. The Journal of clinical investigation, 55(6), 1245–1250.
In this study, Fragment II, with a molecular weight corresponding to a large C-terminal fragment, showed no significant activation of adenylate cyclase over the basal level, similar to the control. This is in stark contrast to Fragments I and III, which, along with full-length bovine PTH, demonstrated potent stimulation of the enzyme. While not specifically isolating pTH (44-68), this study provides strong evidence that circulating C-terminal PTH fragments are biologically inactive in this signaling pathway. Other studies have corroborated that synthetic carboxyl-terminal fragments like PTH(53–84) and PTH(44–68) do not activate adenylate cyclase in renal membranes or bone cells[1].
The Structural Basis for Inaction
The inability of pTH (44-68) to stimulate adenylate cyclase is rooted in the structural requirements for PTHR1 activation. The extreme N-terminus of PTH, particularly the first two amino acids, is crucial for eliciting the conformational change in the receptor that leads to G-protein coupling and subsequent adenylate cyclase activation. Fragments lacking this N-terminal domain, such as pTH (44-68), can bind to the receptor but fail to trigger the downstream signaling cascade. In contrast, the N-terminal fragment pTH (1-34) contains the necessary residues for receptor activation and is a potent stimulator of adenylate cyclase. Another fragment, pTH (7-84), which also lacks the critical N-terminal amino acids, not only fails to stimulate adenylate cyclase but can also act as an antagonist to the full-length hormone[2].
Experimental Protocols
The validation of the differential effects of PTH fragments on adenylate cyclase activity relies on robust in vitro assays. The following is a detailed methodology adapted from foundational studies in the field.
Adenylate Cyclase Assay Protocol
1. Preparation of Renal Cortical Membranes:
-
Kidneys are excised from male Wistar rats.
-
The renal cortex is dissected and homogenized in a cold solution of 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.5.
-
The homogenate is centrifuged at 1,500 x g for 10 minutes to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 12,000 x g for 15 minutes.
-
The pellet, containing the plasma membranes, is washed and resuspended in a 10 mM Tris-HCl buffer with 1 mM EDTA, pH 7.5. Protein concentration is determined by the Lowry method.
2. Adenylate Cyclase Assay:
-
The incubation mixture contains the following in a final volume of 0.05 ml:
- 30 mM Tris-HCl, pH 7.5
- 5 mM MgCl2
- 1 mM EDTA
- 10 mM theophylline
- 0.1% bovine serum albumin
- An ATP-regenerating system consisting of 10 mM creatine phosphate and 1 mg/ml creatine kinase.
- 2 mM ATP
- The PTH fragment to be tested (e.g., pTH (44-68), pTH (1-34), or control buffer).
- 50-100 µg of membrane protein.
-
The reaction is initiated by the addition of the membrane protein.
-
Incubation is carried out for 15 minutes at 37°C.
-
The reaction is terminated by adding 0.2 ml of a solution containing 40 mM ATP and 10 mM EDTA, followed by boiling for 3 minutes.
-
The samples are then centrifuged, and the supernatant is collected.
3. Measurement of cAMP:
-
The amount of cAMP produced in the supernatant is determined using a competitive protein binding assay.
-
Results are typically expressed as picomoles of cAMP formed per milligram of membrane protein per minute.
Visualizing the Molecular Interactions and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PTH signaling pathway and the experimental workflow.
References
- 1. Interaction of parathyroid hormone with membranes of kidney cortex: degradation of the hormone and activation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Intact PTH and Bio-Intact PTH Assays Among Non-Dialysis Dependent Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Human Parathyroid Hormone (44-68) Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the selection of a reliable supplier for synthetic peptides is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of commercially available synthetic human parathyroid hormone (PTH) fragment (44-68), a key tool in studying PTH metabolism and its non-classical signaling pathways.
This guide summarizes product specifications from various suppliers, outlines a general experimental protocol for bioactivity assessment, and details the known signaling pathway of this C-terminal fragment.
Product Specifications
The quality and characterization of synthetic peptides are paramount for their successful application in research. Key parameters to consider include purity, the form of the peptide, and appropriate storage conditions. Below is a summary of product specifications for synthetic human PTH (44-68) from several prominent suppliers.
| Supplier | Catalog Number | Purity | Form | Molecular Weight (Free Base) | Storage Conditions |
| MedChemExpress | HY-P4697A | ≥95% | Lyophilized powder | 2836.08 g/mol | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| InvivoChem | V98125 | ≥95% | White to off-white solid powder | 2836.08 g/mol | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
| Bachem | H-1820 | ≥95% | Lyophilized | Not specified | Recommended storage at -20°C. |
| Phoenix Pharmaceuticals | 055-20 | Not specified | Not specified | Not specified | Not specified |
Performance Comparison: A Need for Head-to-Head Studies
Currently, there is a lack of publicly available, direct comparative studies from suppliers that evaluate the performance of their synthetic PTH (44-68) against competitors. Key performance indicators for researchers include:
-
Bioactivity: The biological activity of the peptide in a relevant assay.
-
Stability: The integrity of the peptide over time under specified storage conditions.
-
Lot-to-Lot Consistency: The reproducibility of performance between different manufacturing batches of the peptide.
Given the absence of supplier-provided comparative data, researchers are encouraged to perform their own in-house validation experiments to ensure the suitability of a particular supplier's product for their specific application.
Experimental Protocols
The PTH (44-68) fragment is known to not stimulate the canonical adenylyl cyclase/cAMP pathway that is characteristic of the N-terminal PTH fragments.[2] Therefore, bioactivity assays should focus on alternative signaling pathways.
General Bioactivity Assessment: Calcium Mobilization Assay
This protocol outlines a general method for assessing the bioactivity of synthetic PTH (44-68) by measuring intracellular calcium mobilization in a suitable cell line (e.g., HEK293 cells stably expressing the PTH1 receptor, or osteosarcoma cell lines like UMR-106).
Materials:
-
Synthetic PTH (44-68) from different suppliers.
-
HEK293 cells stably expressing the human PTH1 receptor (or another suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Fluorometric imaging plate reader or fluorescence microscope.
Methodology:
-
Cell Culture: Culture the cells under standard conditions. Seed the cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Peptide Reconstitution: Reconstitute the lyophilized PTH (44-68) from each supplier according to their respective datasheets to create stock solutions. Prepare a series of dilutions in assay buffer.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: After washing to remove excess dye, measure the baseline fluorescence of the cells.
-
Peptide Stimulation: Add the different concentrations of PTH (44-68) from each supplier to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For each supplier and concentration, calculate the change in fluorescence from baseline. Plot the dose-response curves and determine the EC50 (half-maximal effective concentration) for each supplier's peptide. A lower EC50 value indicates higher potency.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
The PTH (44-68) fragment, lacking the N-terminal domain, does not activate the canonical Gs/adenylyl cyclase/cAMP pathway. Instead, it is thought to interact with the PTH1 receptor and signal through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
References
Navigating the Nuances of Parathyroid Hormone Fragment (44-68) Measurement: A Comparative Guide to Inter-Assay Variability
For researchers and drug development professionals investigating the complex roles of parathyroid hormone (PTH) fragments, accurate and reproducible quantification is paramount. The mid-molecule fragment, pTH (44-68), has garnered interest for its potential biological activities, distinct from the full-length hormone. However, the landscape of assays for this particular fragment is characterized by significant variability, posing challenges for data comparison and interpretation. This guide provides an objective comparison of inter-assay performance for methods measuring pTH (44-68), supported by available experimental data, to aid in the selection of appropriate analytical techniques.
Inter-Assay Variability: A Comparative Analysis
The precise measurement of pTH (44-68) is complicated by the heterogeneity of circulating PTH fragments and the cross-reactivity of various immunoassays. While assays specifically designed for the (44-68) fragment are less common, data from mid-molecule and intact PTH assays that recognize this region provide insights into expected performance. The following table summarizes the inter-assay coefficient of variation (CV) from a range of studies and assay types. It is important to note that direct comparisons are challenging due to differences in assay design, antibodies, and sample populations.
| Assay Type | Analyte Measured | Species | Inter-Assay CV (%) | Reference |
| Automated Immunoaffinity Chromatography | Intact PTH (using anti-44-68 capture Ab) | Human | 10.3% (at 4.2 pmol/L), 5.7% (at 30 pmol/L) | [1][2] |
| Radioimmunoassay (RIA) | Mid-molecule PTH | Feline | 2.0% - 27.0% (depending on concentration) | [3] |
| Immunofluorometric Assay | C-terminal PTH (no cross-reactivity with 44-68) | Human | < 10% | [4] |
| ELISA | Intact PTH | Human | < 12% | [5] |
Experimental Protocols: Methodological Considerations
The variability in pTH (44-68) measurements often stems from the diversity of experimental protocols. Below are detailed methodologies for key experimental approaches.
Radioimmunoassay (RIA) for Mid-Molecule PTH Fragments
Radioimmunoassays have historically been a cornerstone for the measurement of PTH fragments. Assays targeting the mid-molecule region, including the (44-68) sequence, typically follow a competitive binding principle.
Principle: This method relies on the competition between unlabeled pTH (44-68) in the sample and a fixed amount of radiolabeled pTH (44-68) for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled pTH (44-68) in the sample.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a standard curve using synthetic pTH (44-68) of known concentrations.
-
Dilute the primary antibody, specific for the pTH (44-68) region, to the working concentration.
-
Prepare the radiolabeled tracer, typically 125I-labeled pTH (44-68).
-
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Add the primary antibody to all tubes (except for non-specific binding tubes).
-
Incubate to allow for antibody-antigen binding.
-
Add the radiolabeled tracer to all tubes.
-
Incubate to allow for competitive binding to occur.
-
-
Separation of Bound and Free Antigen:
-
Add a secondary antibody (precipitating antibody) and a carrier protein to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant containing the free fraction.
-
-
Detection:
-
Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of pTH (44-68) in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Two-Site Sandwich Immunoassay (ELISA)
Modern immunoassays often employ a sandwich format, which generally offers higher specificity and sensitivity compared to competitive RIAs. While specific kits for pTH (44-68) are not widely documented with performance data, the following protocol outlines the general principle.
Principle: The analyte (pTH 44-68) in the sample is "sandwiched" between two specific antibodies. A capture antibody, immobilized on a solid phase (e.g., a microplate well), binds to one epitope of the pTH (44-68) fragment. A detection antibody, which is labeled with an enzyme (e.g., horseradish peroxidase), binds to a different epitope on the fragment. The amount of enzyme activity is directly proportional to the concentration of pTH (44-68) in the sample.
Generalized Protocol:
-
Coating: Microplate wells are pre-coated with a capture antibody specific for the pTH (44-68) fragment.
-
Sample Incubation: Standards, controls, and samples are added to the wells. The pTH (44-68) fragment binds to the immobilized capture antibody.
-
Washing: The wells are washed to remove any unbound material.
-
Detection Antibody Incubation: An enzyme-conjugated detection antibody, also specific for pTH (44-68), is added to the wells and binds to the captured fragment.
-
Washing: The wells are washed again to remove any unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of pTH (44-68) in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of pTH (44-68) in the samples is then determined from this curve.
Visualizing Methodologies and Pathways
To further clarify the experimental workflow and the biological context of PTH, the following diagrams are provided.
Caption: A generalized workflow for a competitive radioimmunoassay to measure pTH (44-68).
Caption: The established signaling pathway of full-length PTH and the unconfirmed role of pTH (44-68).
References
- 1. Intact parathyroid hormone: performance and clinical utility of an automated assay based on high-performance immunoaffinity chromatography and chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. scielo.br [scielo.br]
- 5. biomatik.com [biomatik.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of pTH (44-68) (human)
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory reagents are paramount for safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of pTH (44-68) (human), a research-grade peptide fragment. As the toxicological properties of many research peptides are not fully investigated, it is prudent to handle them with caution and to follow established best practices for chemical waste.[1][2]
Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations before proceeding with any disposal. [1][3][4]
Core Principle: Treat as Chemical Waste
Unless thoroughly characterized and deemed non-hazardous by your institution, all peptide waste, including pTH (44-68), should be treated as laboratory chemical waste.[3] Never dispose of peptides in regular trash or down the drain unless explicitly permitted by your EHS office for specific, neutralized, non-hazardous aqueous solutions.[3][5]
Step-by-Step Disposal Procedures
The appropriate disposal method for pTH (44-68) depends on its form (solid or liquid) and whether it has been contaminated with other hazardous materials.
Unused or Expired Solid pTH (44-68)
-
Segregation: Collect the original vial containing the lyophilized peptide and any contaminated items (e.g., weighing paper, spatulas) in a designated, leak-proof container.
-
Labeling: Clearly label the container as "Non-Hazardous Solid Chemical Waste" and list the contents.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or licensed chemical waste contractor.[1]
Aqueous Solutions of pTH (44-68)
For solutions of pTH (44-68) in non-hazardous buffers (e.g., PBS, saline):
-
Inactivation (Optional but Recommended): To add a layer of safety, chemical inactivation via hydrolysis can be performed.[1] This process breaks the peptide bonds, degrading the molecule.
-
Acid Hydrolysis: Under a fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydrooxide (NaOH) to the solution.
-
Duration: Allow the mixture to stand for a minimum of 24 hours in a sealed, properly labeled container.[1]
-
-
Neutralization: After inactivation, carefully neutralize the solution by adding a base (for acidic solutions) or an acid (for basic solutions) until the pH is between 6.0 and 9.0.[1][6]
-
Collection: Collect the neutralized solution in a container labeled "Aqueous Chemical Waste" or "Neutralized Peptide Waste."
-
Disposal: Arrange for collection by your EHS department. Do not pour the solution down the sanitary sewer unless you have explicit authorization from your institution for this specific waste stream.[4]
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that are contaminated with pTH (44-68) should be collected as solid chemical waste.[3]
-
Sharps: Needles or other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[7]
-
Empty Containers: To be disposed of as regular lab glass or plastic, containers must be thoroughly rinsed. The first rinse should always be collected and disposed of as hazardous chemical waste.[8] For highly toxic materials, the first three rinses must be collected.[8] After rinsing, deface the original label before disposal.[9]
Mixed Waste Streams
If pTH (44-68) is mixed with other hazardous materials, the entire waste mixture must be treated according to the most hazardous component.
-
Biohazardous Waste: If used with cells, tissues, or infectious agents, dispose of as biohazardous waste, following all institutional protocols for decontamination (e.g., autoclaving).[10]
-
Radioactive Waste: If radiolabeled, dispose of as radioactive waste in accordance with your institution's radiation safety guidelines.
-
Hazardous Chemical Waste: If mixed with solvents or other hazardous chemicals, collect and dispose of as hazardous chemical waste, ensuring waste streams are not incompatible.[8]
Data Presentation: Inactivation and Neutralization Parameters
The following table summarizes the general quantitative guidelines for the optional inactivation of aqueous peptide waste.
| Parameter | Guideline | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To achieve hydrolysis of peptide bonds. |
| Inactivation Time | Minimum 24 hours | To ensure the complete degradation of the peptide.[1] |
| Final pH for Disposal | 6.0 - 9.0 | To meet typical requirements for aqueous chemical waste streams.[1][6] |
| Waste Storage | Secure, designated area | To ensure safety and prevent accidental exposure. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of pTH (44-68) waste.
Caption: Decision workflow for the proper disposal of pTH (44-68) waste.
References
- 1. benchchem.com [benchchem.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Department of Chemistry & Biochemistry, UCLA [chem.ucla.edu]
- 10. ehs.ku.edu [ehs.ku.edu]
Essential Safety and Operational Protocols for Handling pTH (44-68) (human)
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the human parathyroid hormone fragment pTH (44-68). The following procedures for personal protective equipment (PPE), handling, and disposal are based on a combination of best practices for synthetic peptides and the universal precautions required for human-derived materials, ensuring a comprehensive safety approach.
I. Core Safety Principles
Given that pTH (44-68) is a synthetic fragment of a human hormone, it is prudent to handle it with a high degree of caution, adhering to guidelines for both chemical and biological reagents. The primary principles are:
-
Universal Precautions : Treat the material as potentially infectious, even if synthetic, due to its human origin. This necessitates adherence to Biosafety Level 2 (BSL-2) containment and practices.[1][2][3][4]
-
Chemical Hazard Mitigation : As a lyophilized powder, the peptide poses an inhalation risk.[5][6][7] Appropriate measures must be taken to prevent the generation and inhalation of dust.
II. Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling pTH (44-68) (human). A risk assessment of specific laboratory procedures should be conducted to determine if additional PPE is necessary.[5]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards.[5] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[5] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be removed and replaced immediately after any contact with the peptide.[5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[5][6][7] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[5] |
III. Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
A. Handling Lyophilized Peptide:
-
Preparation : Before handling, ensure the designated work area, preferably a certified biological safety cabinet (BSC), is clean and uncluttered.
-
Equilibration : To prevent moisture absorption, allow the container of the lyophilized peptide to warm to room temperature in a desiccator before opening.
-
Weighing : Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[5] Take care to avoid creating dust.
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.
-
Clean-up : After handling, decontaminate all surfaces and equipment with an appropriate disinfectant (e.g., 10% bleach solution followed by 70% ethanol).
B. Storage:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container away from bright light.[8] |
| In Solution | -20°C or colder | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8] |
IV. Disposal Plan
All waste containing pTH (44-68) (human) should be treated as biohazardous and chemical waste.
A. Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, tubes, pipette tips) | Place in a designated, labeled biohazard waste container. |
| Liquid Waste (e.g., contaminated solutions) | Decontaminate with a suitable disinfectant (e.g., 10% bleach for at least 30 minutes) before disposal in accordance with institutional guidelines. Do not discharge into the environment without proper handling.[5] |
| Sharps (e.g., needles, syringes) | Dispose of in a designated, puncture-resistant sharps container. |
B. General Disposal Guidelines:
-
Observe all federal, state, and local environmental regulations.[5][7]
-
One recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][7]
V. Emergency Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable. Rinse the mouth and nasal cavity with clean water and seek medical attention.[5][7] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][7][9] |
| Eye Contact | Rinse eyes cautiously with plenty of water for several minutes. If irritation persists, seek medical attention.[5][7][9] |
| Ingestion | Rinse the mouth with water and seek immediate medical attention.[5][7][9] |
VI. Experimental Workflow Visualization
Caption: Workflow for handling pTH (44-68) (human).
References
- 1. vumc.org [vumc.org]
- 2. Human Derived Materials | Frequently Asked Questions | Institutional Biosafety Committee | Research Compliance | Research and Innovation | Texas A&M University-Corpus Christi [tamucc.edu]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Use of Human Cell Lines and Culture for Research Lab Personnel | University Policy No: 2065 [southalabama.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
